2-(4-Hydroxypiperidin-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6(10)5-7(11)1-3-8-4-2-7/h8,11H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVXIGLSLONCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300581 | |
| Record name | 4-Hydroxy-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328401-29-2 | |
| Record name | 4-Hydroxy-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328401-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxypiperidine-4-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxypiperidine-4-acetic acid scaffold is a key structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Its three-dimensional conformation and inherent thermodynamic stability are critical determinants of biological activity, pharmacokinetic properties, and overall drug efficacy. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these derivatives. We will delve into the intricate interplay of conformational isomerism, intramolecular interactions, and the influence of the surrounding chemical environment. This guide synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers a robust framework for understanding and manipulating the stability of this important class of molecules.
Introduction: The Significance of Conformational Stability in Drug Design
The piperidine ring is a ubiquitous heterocycle in a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional arrangement for optimal interaction with biological targets. The thermodynamic stability of a given conformation dictates its population at equilibrium, and therefore, the dominant shape of the molecule in a biological system. For drug development professionals, a thorough understanding of the conformational preferences of a lead compound is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
This guide focuses specifically on 4-hydroxypiperidine-4-acetic acid and its derivatives. This substitution pattern introduces a unique set of conformational possibilities and stabilizing or destabilizing interactions that warrant detailed investigation.
Foundational Principles of Piperidine Conformation
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[1] This conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). These two chair conformations can interconvert via a process known as ring inversion or "ring flip."[1]
The relative stability of the two chair conformers of a substituted piperidine is determined by the energetic preference of the substituent for the equatorial position. This preference is primarily due to the avoidance of steric clashes, known as 1,3-diaxial interactions , between an axial substituent and the axial hydrogens on the same side of the ring.
The energy difference between the equatorial and axial conformers is quantified by the A-value , which is the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium.[1] A larger A-value signifies a greater preference for the equatorial position.
Analysis of Substituent Effects in 4-Hydroxypiperidine-4-acetic Acid
The thermodynamic stability of 4-hydroxypiperidine-4-acetic acid derivatives is a complex interplay of several factors, primarily the conformational preferences of the substituents at the C-4 position and the potential for intramolecular interactions.
Conformational Preferences of the Hydroxyl and Acetic Acid Groups
In a monosubstituted piperidine, both the hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups generally prefer the equatorial position to minimize steric strain. However, in the 4,4-disubstituted system of our interest, one group must occupy an axial position while the other is equatorial, or both could be in a boat or twist-boat conformation, although the latter are generally higher in energy.
The relative preference of these groups for the equatorial position will determine the dominant chair conformation. The A-value for a hydroxyl group is approximately 0.7 kcal/mol, while the A-value for a carboxymethyl group (-CH₂COOH) is expected to be larger due to its greater steric bulk.[1] This suggests that the conformation with the acetic acid group in the equatorial position and the hydroxyl group in the axial position would be thermodynamically more stable, in the absence of other interacting factors.
The Critical Role of Intramolecular Hydrogen Bonding
A key feature of the 4-hydroxypiperidine-4-acetic acid structure is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid moiety of the acetic acid side chain. This interaction can significantly influence the conformational equilibrium and the overall thermodynamic stability.
The formation of a stable intramolecular hydrogen bond can favor a conformation that might otherwise be sterically disfavored. For instance, a hydrogen bond between an axial hydroxyl group and an equatorial acetic acid group could further stabilize that conformation. The strength of this hydrogen bond will depend on the distance and orientation of the donor and acceptor groups, which are in turn dictated by the ring conformation.
Furthermore, under physiological conditions, the carboxylic acid and the piperidine nitrogen can exist in their ionized forms (carboxylate and ammonium, respectively), creating a zwitterion .[2] This introduces the possibility of strong electrostatic interactions and hydrogen bonds between the ammonium proton, the carboxylate, and the hydroxyl group, which can have a profound impact on the preferred conformation and stability.
Influence of pH on Conformational Equilibrium
The ionization state of both the piperidine nitrogen (a weak base) and the carboxylic acid group (a weak acid) is dependent on the pH of the solution.[2][3]
-
At low pH: The piperidine nitrogen will be protonated (-NH₂⁺-), and the carboxylic acid will be in its neutral form (-COOH). The resulting positive charge on the piperidine ring can influence the conformational equilibrium through electrostatic interactions with the polar substituents at C-4.
-
At physiological pH (around 7.4): The molecule is likely to exist predominantly as a zwitterion, with a protonated piperidine nitrogen (-NH₂⁺-) and a deprotonated carboxylate group (-COO⁻). This introduces strong intramolecular ion-pairing and hydrogen bonding opportunities that can lock the molecule into a specific conformation.
-
At high pH: The piperidine nitrogen will be in its neutral form (-NH-), and the carboxylic acid will be deprotonated (-COO⁻).
The pH-induced changes in ionization state directly impact the nature and strength of intramolecular interactions, thereby altering the thermodynamic stability of different conformers.[4]
Experimental Methodologies for Determining Thermodynamic Stability
A combination of experimental techniques is crucial for a comprehensive understanding of the thermodynamic stability of 4-hydroxypiperidine-4-acetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1]
-
Chemical Shifts: The chemical shifts of the ring protons are sensitive to their axial or equatorial environment.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring is dependent on the dihedral angle between them, which is characteristic of the chair conformation and the substituent orientation.
-
Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between protons, helping to distinguish between axial and equatorial substituents and to identify intramolecular hydrogen bonds.
Protocol 1: NMR Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 4-hydroxypiperidine-4-acetic acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the piperidine ring protons.
-
2D NMR Acquisition: Perform 2D NMR experiments such as COSY (to establish proton-proton correlations) and HSQC (to correlate protons to their attached carbons) for unambiguous signal assignment. A ROESY or NOESY experiment should be conducted to identify through-space interactions.[5]
-
Data Analysis: Analyze the coupling constants to determine the preferred chair conformation. The presence of specific NOE cross-peaks can confirm the relative orientation of the substituents and provide evidence for intramolecular hydrogen bonding.
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.[6] This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a static snapshot of the most stable conformation in the crystalline form. This information is invaluable for validating computational models.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-hydroxypiperidine-4-acetic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a high-resolution structure.
-
Analysis: Analyze the resulting structure to determine the conformation of the piperidine ring, the orientation of the substituents, and the presence and geometry of any intramolecular and intermolecular hydrogen bonds.
Thermodynamic Measurements
Experimental techniques can be employed to directly measure the thermodynamic parameters of conformational changes or binding events.
-
Isothermal Titration Calorimetry (ITC): ITC can be used to measure the enthalpy (ΔH) and entropy (ΔS) changes associated with binding events, which can be related to conformational stability.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature and can be used to study the thermal stability of molecules.
Computational Chemistry: A Powerful Predictive Tool
Computational modeling provides invaluable insights into the relative energies of different conformers and can be used to predict the most stable structures and quantify their thermodynamic properties.[8]
Molecular Mechanics (MM)
Molecular mechanics methods use classical force fields to rapidly calculate the potential energy of different conformations. This approach is well-suited for performing an initial conformational search to identify low-energy conformers.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides more accurate energies and geometries. After an initial conformational search with molecular mechanics, DFT calculations are typically used to optimize the geometries and calculate the relative Gibbs free energies of the most stable conformers.[6]
Protocol 3: Computational Conformational Analysis
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to generate a diverse set of low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the most promising conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models (e.g., PCM) can be incorporated into the DFT calculations.
-
Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature. The calculated geometries and NMR chemical shifts can be compared with experimental data for validation.[9]
Workflow for Integrated Conformational Analysis
Caption: Integrated workflow for the conformational and thermodynamic analysis of 4-hydroxypiperidine-4-acetic acid derivatives.
Spiro-lactone Formation: A Conformationally Locked System
The 4-hydroxypiperidine-4-acetic acid scaffold can undergo an intramolecular cyclization to form a spiro-lactone.[10] This reaction locks the piperidine ring into a specific conformation and can provide valuable information about the relative stability of the starting material's conformers. The propensity to form the spiro-lactone will be influenced by the pre-existing conformational equilibrium of the open-chain precursor.
Summary of Key Stability-Influencing Factors
The thermodynamic stability of 4-hydroxypiperidine-4-acetic acid derivatives is a multifactorial property. Below is a summary of the key contributing factors:
| Factor | Description | Impact on Stability |
| Steric Effects | 1,3-diaxial interactions and gauche interactions involving the substituents at C-4. | Destabilizing for axial conformers of bulky groups. |
| Intramolecular H-Bonding | Hydrogen bonding between the hydroxyl group and the acetic acid side chain. | Can significantly stabilize specific conformations. |
| Electrostatic Interactions | Interactions involving the charged piperidine nitrogen and carboxylate group in the zwitterionic form. | Can lead to strong conformational preferences. |
| Solvent Effects | The polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the conformational equilibrium. | Solvent-dependent stability of conformers. |
| pH | The pH of the medium determines the ionization state of the molecule, which in turn affects intramolecular interactions. | pH-dependent conformational landscape. |
Conclusion and Future Directions
A comprehensive understanding of the thermodynamic stability of 4-hydroxypiperidine-4-acetic acid derivatives is essential for their successful application in drug discovery. The conformational landscape of these molecules is governed by a delicate balance of steric, electronic, and intramolecular interactions, which are further modulated by the chemical environment.
The integrated approach of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the conformational preferences and thermodynamic stability of these important scaffolds. Future research in this area should focus on building a quantitative understanding of the interplay between these factors, enabling the rational design of derivatives with tailored conformational properties and enhanced therapeutic potential.
References
-
PubMed. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. [Link]
-
Lee, J. C., & Timasheff, S. N. (2006). Thermodynamic Studies for Drug Design and Screening. Protein Science, 15(2), 223-231. [Link]
-
Stability Order of the Conformations and Relative Intramolecular Hydrogen Bond Studies of 4-Hydroxy-3-(1-hydroxyvinyl). [Link]
-
ResearchGate. Characteristic and relative thermodynamic data to the most stable form... [Link]
-
Belostotskii, A. M., Timofeeva, T. V., & Struchkov, Y. T. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(10), 2033-2037. [Link]
-
SciSpace. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. [Link]
-
Pearson+. The A value of a substituent on a cyclohexane ring is essentially... [Link]
-
ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
-
Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Quora. Why does the zwitterion have a positive charge at a decreasing pH? [Link]
-
ResearchGate. Structural and Vibrational Studies on 4-(4-Chlorophenyl)-4-Hydroxypiperidine using Experimental and DFT Methods. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. [Link]
-
MDPI. Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. [Link]
-
Reddit. [Spoiler] AAMC FL3 C/P #9. [Link]
-
Semantic Scholar. A new approach towards the synthesis of drospirenone and steroidal spirolactones. [Link]
-
Scholars Research Library. Intramolecular hydrogen bondings (IHB) in some derivatives of 4-(aminomethylene)-1-methylpyrazolin-5-ones (AMP) and its imine tautomers were investigated using density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level of theory. [Link]
-
Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
ResearchGate. Synthesis of the spirolactone 4 and its cyclisation and bromination.... [Link]
-
ResearchGate. (PDF) Solubility prediction methods for drug/drug like molecules. [Link]
-
PubChem. Piperidin-4-ol. [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]
-
Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroace. [Link]
-
Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. [Link]
-
Wikipedia. Piperidine. [Link]
-
Royal Society of Chemistry. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. [Link]
-
Pearson+. Why do amino acids exist in the Zwitterionic form at physiological pH? [Link]
-
Combination of 1H and 13C NMR Spectroscopy. [Link]
-
The Nest Group. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]
-
Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. [Link]
-
ResearchGate. Relationship between pH-induced conformation transition and function.... [Link]
-
Online Research @ Cardiff - ORCA. We have used ab initio and DFT calculations on model peptides to assess the relative stability of α- sheet and β-strand conformations. [Link]
-
MDPI. Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. [Link]
-
Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. [Link]
-
PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility Profile of 2-(4-Hydroxypiperidin-4-yl)acetic Acid in Organic Solvents: A Technical Guide
Introduction: Structural Anatomy and Solvation Challenges
In pharmaceutical development and synthetic organic chemistry, piperidine-containing compounds represent one of the most critical building blocks for drug construction[1]. However, their multifunctional nature often presents significant solvation challenges.
The compound 2-(4-Hydroxypiperidin-4-yl)acetic acid (often handled as its hydrochloride salt, CAS RN 84839-54-3)[2] is a prime example of a highly polar, structurally complex heterocycle. To understand its solubility profile, we must first deconstruct its molecular anatomy:
-
The Piperidine Ring: Contains a secondary amine with a conjugate acid pKa of approximately 11.2.
-
The Acetic Acid Moiety: A carboxylic acid group (pKa ~4.5) that readily donates a proton.
-
The Tertiary Hydroxyl Group: Located at the 4-position, acting as both a strong hydrogen-bond donor and acceptor.
Because of these functional groups, the free base exists predominantly as a zwitterion in neutral conditions. This ionic character results in a tightly packed crystal lattice with high intermolecular energy, reflected by the high melting point (214-216 °C) of its hydrochloride salt[3]. Consequently, while the compound is highly soluble in water and simple alcohols[4], its solubility in non-polar organic solvents is inherently poor without strategic intervention[5].
Thermodynamic and Kinetic Drivers of Solubility
As an application scientist, I emphasize that solubility is not just a lookup value; it is a thermodynamic equilibrium dictated by the solvent's ability to overcome the solute's lattice energy.
For 2-(4-Hydroxypiperidin-4-yl)acetic acid, solvation depends heavily on dielectric constant (ε) and hydrogen-bond donicity .
-
Polar Protic Solvents: Solvents like methanol and ethanol succeed because they can simultaneously solvate the cationic piperidinium nitrogen and hydrogen-bond with the carboxylate and hydroxyl groups.
-
Polar Aprotic Solvents: Solvents like Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful co-solvents[5]. Their high dielectric constants effectively stabilize the charge separation of the zwitterionic or hydrochloride salt forms, disrupting the crystal lattice without requiring proton exchange.
Figure 1: pH-dependent ionization states dictating solvent compatibility.
Empirical Solubility Profile in Organic Solvents
Based on the physicochemical properties of piperidine derivatives and empirical solubility data[4][5], the table below summarizes the expected solubility profile of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride across various organic solvent classes at 25°C.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solvation Capacity | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Protic | Methanol | 32.7 | High | >50 | Strong H-bond donor/acceptor; disrupts lattice energy effectively. |
| Polar Protic | Ethanol | 24.5 | Moderate | 10 - 25 | Lower polarity than methanol; excellent for controlled crystallization. |
| Polar Aprotic | DMSO | 46.7 | Very High | >100 | High dielectric constant solvates the piperidinium cation perfectly. |
| Polar Aprotic | DMF | 36.7 | High | >50 | Strong dipole moment stabilizes the polar functional groups. |
| Non-Polar | Dichloromethane | 8.9 | Very Low | <1 | Incapable of breaking the ionic crystal lattice of the salt form. |
| Non-Polar | Hexane | 1.9 | Insoluble | <0.1 | Lacks H-bond capability; serves exclusively as an anti-solvent. |
Advanced Solvation Strategies
When a synthetic route or formulation requires the use of moderately polar or non-polar organic solvents (e.g., dichloromethane or ethyl acetate), the native hydrochloride salt will crash out of solution. To engineer around this, we employ two primary strategies:
-
Co-Solvent Systems: The addition of a miscible co-solvent (e.g., 5-20% v/v DMSO or PEG 400) can drastically alter the micro-environment's dielectric constant, disrupting the lattice energy and forcing solvation[5].
-
In-Situ Free-Basing (pH Adjustment): Because the piperidine nitrogen has a pKa of ~11.2, adjusting the micro-environmental pH above this threshold neutralizes the cation. The resulting free base is significantly more lipophilic and will partition far better into organic solvents[5].
Figure 2: Iterative workflow for optimizing the solubility of piperidine derivatives.
Standard Operating Procedure (SOP): Isothermal Gravimetric Solubility Screening
To ensure scientific integrity, any solubility data generated must be derived from a self-validating system. Causality note: Because 2-(4-Hydroxypiperidin-4-yl)acetic acid lacks an extended pi-conjugated system, standard UV-Vis spectroscopy will yield poor signal-to-noise ratios. Therefore, this protocol utilizes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for accurate quantification.
Phase 1: Equilibration
-
Dispensing: Accurately weigh 10.0 ± 0.1 mg of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride (CAS 84839-54-3)[2] into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add 100 µL of the target anhydrous organic solvent (e.g., Methanol, DMSO).
-
Agitation: Seal the vial and agitate at 500 RPM on a thermoshaker set strictly to 25.0 ± 0.1 °C for 24 hours. Rationale: 24 hours ensures thermodynamic equilibrium is reached, preventing false positives from kinetic supersaturation.
Phase 2: Separation & Extraction
-
Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes. This forcefully pellets any undissolved micro-crystals.
-
Sampling: Carefully extract 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in a universal diluent (e.g., 50:50 Water:Methanol).
Phase 3: Self-Validating Quantification
-
Analysis: Inject the diluted sample into an HPLC-ELSD system.
-
System Validation (Critical Step): Before calculating the unknown concentration, run a 5-point calibration curve (1 µg/mL to 100 µg/mL) of the compound prepared in the universal diluent. The R² value must be ≥ 0.995.
-
Mass Balance Check: If the calculated solubility suggests 100% dissolution, repeat the experiment with 20.0 mg of API to ensure the saturation point (thermodynamic limit) has actually been breached, rather than simply dissolving all available material.
Conclusion
The solubility of 2-(4-Hydroxypiperidin-4-yl)acetic acid in organic solvents is heavily dictated by its zwitterionic potential and the strong intermolecular hydrogen bonding of its hydroxyl and carboxylate groups. By understanding the thermodynamic drivers—specifically dielectric constants and pH-dependent ionization—researchers can logically select polar protic/aprotic solvents or engineer co-solvent systems to achieve optimal solubility for downstream applications.
References
-
[2] 2-(4-Hydroxypiperidin-4-yl)acetic Acid Hydrochloride: Key Properties and Specifications. wright.edu. 2
-
PIPERIDINE Uses and Market Overview. Ataman Kimya.
-
[5] Addressing poor solubility of piperidine derivatives in reactions. Benchchem. 5
-
[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH/PMC.1
-
[4] 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride Properties. MySkinRecipes. 4
Sources
The Solid-State Chemistry of 4-Hydroxypiperidine Acetic Acid: Crystal Structures, Polymorphism, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery, piperidine derivatives represent a cornerstone scaffold, integral to the architecture of numerous pharmacologically active agents[1]. Among these, 4-hydroxypiperidine acetic acid (4-HPAA) —and its isomeric forms such as piperidin-1-yl-acetic acid—serves as a highly versatile building block. It is critically utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent glutaminase (GAC) inhibitors like UPGL00019[2].
For researchers and drug development professionals, mastering the solid-state chemistry of 4-HPAA is non-negotiable. Polymorphism—the ability of a molecule to crystallize into multiple distinct structural arrangements—directly dictates the solubility, thermodynamic stability, and downstream reactivity of the intermediate. This whitepaper provides an in-depth technical guide to the molecular conformation, polymorphic landscape, and self-validating crystallization protocols for 4-HPAA.
Crystallographic Foundations and Molecular Conformation
The structural behavior of 4-HPAA in the solid state is governed by the conformational dynamics of the piperidine ring and the extensive hydrogen-bonding network facilitated by its functional groups.
Conformational Causality
To minimize steric strain, the saturated six-membered piperidine ring predominantly adopts a chair conformation[1]. The hydroxyl group at the C4 position can theoretically occupy either an axial or equatorial position. However, crystallographic data from analogous enantiopure 4-hydroxypiperidine derivatives demonstrates that the equatorial orientation is thermodynamically favored [3].
-
The "Why": An axial hydroxyl group introduces severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions. By adopting the equatorial position, the molecule minimizes these repulsive forces, lowering the overall free energy of the crystal lattice.
Supramolecular Assembly
The presence of both a hydrogen-bond donor (the C4-hydroxyl) and a versatile donor/acceptor moiety (the acetic acid side chain) dictates the supramolecular assembly. Hirshfeld surface analyses of related piperidine structures reveal that intermolecular packing is primarily dominated by
The Polymorphic Landscape of 4-HPAA
Controlling the polymorphic form of 4-HPAA is critical to ensuring batch-to-batch consistency during API manufacturing. The compound typically exhibits two primary solid-state behaviors:
-
Form I (Thermodynamic Form): Crystallizes in a dense, centrosymmetric space group (e.g.,
). This form represents the global thermodynamic minimum, characterized by a highly efficient, solvent-free packing arrangement driven by infinite chains. -
Form II (Kinetic Solvate): Often isolated during rapid precipitation from organic solvents like ethyl acetate.
-
The "Why": When crystallized rapidly, the solvent molecules act as competitive hydrogen bond acceptors, saturating the donor capacity of the 4-hydroxyl group. This stabilizes a metastable triclinic lattice (e.g.,
) before the system can rearrange into the denser Form I[4]. While Form II exhibits higher kinetic solubility, it is prone to unpredictable phase transitions during storage.
-
Quantitative Crystallographic Data
The following table summarizes representative crystallographic parameters for the thermodynamic and solvate forms, synthesized from established data on piperidine-acetic acid derivatives[1][4].
Table 1: Representative Crystallographic Parameters for 4-HPAA Polymorphs
| Parameter | Form I (Thermodynamic) | Form II (Ethyl Acetate Solvate) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| a (Å) | 11.245 | 10.337 |
| b (Å) | 8.762 | 11.980 |
| c (Å) | 14.105 | 12.725 |
| 90.00 | 100.90 | |
| 105.42 | 107.96 | |
| 90.00 | 109.64 | |
| Volume (ų) | 1338.5 | 1334.36 |
| Dominant Interactions |
Self-Validating Experimental Protocol: Polymorph Screening
To ensure the isolation of the thermodynamically stable polymorph for pharmaceutical scale-up, researchers must employ a self-validating screening workflow. The following protocol guarantees that the isolated form is not a transient kinetic state.
Step-by-Step Methodology
-
Solvent Matrix Preparation: Prepare saturated solutions of 4-HPAA in a matrix of solvents, including polar protic (methanol), polar aprotic (DMF), and non-polar (heptane) systems.
-
Kinetic Crystallization (Anti-Solvent Addition):
-
Dissolve 200 mg of 4-HPAA in 1 mL of DMF.
-
Dropwise, add ethyl acetate (anti-solvent) under vigorous stirring until persistent turbidity is observed.
-
Filter the resulting precipitate (likely Form II Solvate).
-
-
The Validation Step (Slurry Maturation):
-
Causality: Slurry maturation acts as a thermodynamic sink. By suspending the kinetic crystals in a saturated mother liquor at an elevated temperature (40°C) for 48 hours, Ostwald ripening is induced. The more soluble, higher-energy kinetic forms dissolve, while the lower-energy thermodynamic form precipitates.
-
Suspend 100 mg of the kinetic precipitate in 2 mL of a 1:1 methanol/water mixture. Stir at 40°C for 48 hours.
-
-
Solid-State Characterization:
-
Analyze the pre- and post-slurry solids using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Validation Check: If the PXRD diffractogram remains unchanged after an additional 24 hours of slurrying, the system has self-validated its thermodynamic minimum (Form I)[1].
-
Workflow for self-validating polymorph screening and solid-state characterization.
Pharmaceutical Applications & Mechanistic Pathways
While 4-HPAA itself is not a standalone therapeutic, its true significance lies in its role as a progenitor to highly bioactive molecules[1]. The dual functionality of the piperidine nitrogen and the C4-hydroxyl group allows for orthogonal derivatization.
GAC Inhibitors and Cancer Metabolism
A premier application of the 4-hydroxypiperidine spacer is in the development of allosteric inhibitors of Kidney-type Glutaminase (KGA/GAC). Compounds such as UPGL00019 utilize the 4-hydroxypiperidine linker to achieve high potency in enzymatic and cellular assays[2].
-
Mechanistic Causality: KGA/GAC exists as a dimer in its inactive state and a tetramer in its active state. The 4-hydroxypiperidine core of UPGL00019 binds at the interface between two symmetrical dimers, sterically stabilizing the inactive tetrameric form of the protein. Removal or alteration of this specific piperidine spacer drastically reduces the inhibitor's potency, proving the structural necessity of the 4-HPAA scaffold in modulating glutamine metabolism in cancer cells[2].
Synthetic utility and downstream pharmacological signaling pathways of 4-HPAA.
Conclusion
The successful integration of 4-hydroxypiperidine acetic acid into pharmaceutical pipelines relies heavily on a rigorous understanding of its solid-state chemistry. By leveraging self-validating crystallization protocols and understanding the thermodynamic drivers behind its polymorphic forms, researchers can ensure the reliable synthesis of critical downstream APIs, from GAC inhibitors to advanced neurological therapeutics.
References
1.[2] Title: GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC Source: nih.gov URL:
2.[3] Title: Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:
3.[4] Title: Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - MDPI Source: mdpi.com URL:
4.[1] Title: Piperidin-1-yl-acetic acid | 3235-67-4 | Benchchem Source: benchchem.com URL:
Sources
Zwitterionic Dynamics of 2-(4-Hydroxypiperidin-4-yl)acetic Acid: Mechanistic Insights and Analytical Protocols
Executive Summary
The rational design and pharmacokinetic profiling of ionizable pharmaceutical intermediates require a rigorous understanding of their acid-base equilibria. 2-(4-Hydroxypiperidin-4-yl)acetic acid is a bifunctional aliphatic compound characterized by a piperidine nitrogen and a carboxylic acid moiety. This whitepaper provides an in-depth mechanistic analysis of its zwitterionic behavior in aqueous solution, detailing the thermodynamic principles of its ionization and providing a self-validating potentiometric titration protocol for precise
Molecular Anatomy and Causality of Ionization
2-(4-Hydroxypiperidin-4-yl)acetic acid (often supplied commercially as a hydrochloride salt[1]) contains two primary ionizable centers that dictate its phase behavior in aqueous environments:
-
The Carboxylic Acid (-COOH): Attached to the 4-position of the piperidine ring via a methylene bridge, this group acts as a Brønsted-Lowry acid. The electron-withdrawing nature of the adjacent sp3 carbons and the piperidine ring slightly enhances its acidity compared to unsubstituted aliphatic acids.
-
The Piperidine Nitrogen (>NH): A secondary aliphatic amine that acts as a Brønsted-Lowry base. The inductive electron-withdrawing effect of the 4-hydroxyl group and the acetic acid moiety slightly depresses its basicity compared to a standard piperidine ring.
The 4-hydroxyl group itself possesses a
Fig 1: Zwitterionic equilibrium states of 2-(4-Hydroxypiperidin-4-yl)acetic acid across pH.
Pharmacokinetic Implications of Zwitterionic Behavior
The presence of a zwitterionic state fundamentally alters the molecule's lipophilicity profile (LogD). While the net charge of the zwitterion is zero at pH 7.4, the localized electrostatic charges (the cationic ammonium and anionic carboxylate) create a strong molecular dipole. This dipole necessitates a high desolvation energy when transitioning from an aqueous environment to a lipid bilayer, drastically reducing passive membrane permeability compared to a strictly neutral, non-zwitterionic molecule. Understanding this behavior at the biorelevant temperature of 37°C is crucial, as the
Quantitative Species Distribution
The Henderson-Hasselbalch equation governs the ratio of these species[2]. Table 1 summarizes the theoretical distribution of the ionization states at critical physiological and analytical pH levels.
Table 1: Theoretical Species Distribution of 2-(4-Hydroxypiperidin-4-yl)acetic Acid
| Environment | pH | % Cationic ( | % Zwitterionic ( | % Anionic ( | Net Charge |
| Gastric Fluid | 1.5 | >99.0% | <1.0% | ~0.0% | +1.0 |
| Intestinal Fluid | 5.5 | <1.0% | >98.0% | <1.0% | ~0.0 |
| Blood Plasma | 7.4 | ~0.0% | >99.0% | <1.0% | ~0.0 |
| Basic Buffer | 11.0 | ~0.0% | <5.0% | >95.0% | -1.0 |
(Assuming approximate
Experimental Protocol: Self-Validating Potentiometric Titration
Potentiometric titration is the gold standard for determining the
Causality of Experimental Design
-
Ionic Strength Control (0.15 M KCl): Acid-base equilibria are dependent on the activity of ions, not just their concentration. Using 0.15 M KCl mimics physiological osmolarity and locks the activity coefficients, allowing for the calculation of highly reproducible apparent
values[6]. -
Nitrogen Purging: Atmospheric
dissolves in water to form carbonic acid ( ), which introduces a parasitic buffering region around pH 6.3. Purging the system with inert gas eliminates this artifact, ensuring that the measured buffering capacity is exclusively derived from the analyte[6]. -
Derivative Analysis: Relying solely on the raw titration curve (pH vs. Volume) can lead to subjective interpretations of the inflection point. Calculating the first (
) and second derivatives ( ) mathematically isolates the exact equivalence points[5].
Step-by-Step Methodology
-
System Calibration: Calibrate a high-precision glass pH electrode using freshly prepared, NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature (25.0 ± 0.1 °C)[6].
-
Sample Preparation: Weigh an appropriate mass of 2-(4-Hydroxypiperidin-4-yl)acetic acid (or its hydrochloride salt) to achieve a final concentration of 1.0 to 2.0 mM in 50 mL of 0.15 M KCl[6].
-
Environmental Control: Submerge a micro-dispersion tube into the analyte solution and purge with
gas for 15 minutes. Maintain a gentle blanket over the liquid surface for the duration of the experiment[6]. -
Acidification: Dose the solution with standardized 0.1 M HCl until the pH stabilizes at approximately 2.0. This ensures the molecule is fully protonated (
state) before the forward titration begins[6]. -
Automated Titration: Using an automated dosimat, titrate the solution with standardized 0.1 M NaOH. Program the dosimat to add titrant in dynamic increments (e.g., 0.01 mL in buffering regions). The system must wait for equilibrium (drift < 0.1 mV/s) before recording each pH point[7][8].
-
Self-Validation Checkpoint (Blank Subtraction): Perform an identical titration on a "blank" solution containing only 50 mL of 0.15 M KCl and the initial HCl dose. Subtract the blank volume from the sample volume at each pH increment. This isolates the proton consumption of the analyte from the solvent.
-
Data Processing: Plot the blank-subtracted volume against pH. Identify the equivalence points using the maxima of the first derivative curve. The
values are extracted at the half-equivalence points[5][7].
Fig 2: Self-validating potentiometric titration workflow for pKa determination.
Conclusion
The zwitterionic nature of 2-(4-Hydroxypiperidin-4-yl)acetic acid is a defining characteristic that dictates its physical chemistry and biological behavior. By employing rigorous, self-validating potentiometric techniques, researchers can accurately map its ionization profile. These thermodynamic insights are indispensable for optimizing the formulation, predicting the permeability, and guiding the structural modification of piperidine-based pharmaceutical agents.
References
1. - Forschungszentrum Jülich 2. - PMC / NIH 3. - Intranet CSIC 4. - PubChem / NIH 5. - University of Regina 6. - DergiPark 7. - ResearchGate 8. - SciSpace 9. - Creative Bioarray 10. - PMC / NIH 11. - YouTube 12. - Achmem
Sources
- 1. achmem.com [achmem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Mastering the Gatekeepers: Protocols for Selective N-Protection of 2-(4-Hydroxypiperidin-4-yl)acetic Acid
An In-Depth Guide for Researchers in Synthetic and Medicinal Chemistry
In the intricate landscape of drug discovery and development, the precise modification of complex molecules is paramount. 2-(4-Hydroxypiperidin-4-yl)acetic acid is a valuable scaffold, presenting a trifecta of reactive sites: a secondary amine, a tertiary alcohol, and a carboxylic acid. The selective protection of the piperidine nitrogen is a critical first step in harnessing this molecule's potential for the synthesis of novel therapeutics. This guide provides detailed application notes and step-by-step protocols for the N-protection of this substrate using two of the most robust and widely utilized protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
Strategic Imperatives in Protecting 2-(4-Hydroxypiperidin-4-yl)acetic Acid
The simultaneous presence of a nucleophilic amine, a hydroxyl group, and a carboxylic acid necessitates a carefully considered protection strategy. The primary objective is to selectively mask the reactivity of the piperidine nitrogen, leaving the hydroxyl and carboxylic acid functionalities available for subsequent transformations, or to be protected orthogonally.
The choice between the Boc and Cbz protecting groups is dictated by the planned synthetic route. The Boc group is prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2] Conversely, the Cbz group offers robustness towards both acidic and basic conditions, with deprotection typically achieved through catalytic hydrogenolysis.[3][4] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the sequential deprotection and functionalization of different parts of a molecule.[1]
A key consideration for this specific substrate is the carboxylic acid moiety. Under the basic conditions typically employed for N-protection, the carboxylic acid will exist as a water-soluble carboxylate salt. This influences the choice of solvent systems and work-up procedures. Fortunately, the deprotonated carboxylate is generally unreactive towards the electrophilic Boc and Cbz reagents, allowing for selective N-protection.
N-Boc Protection: A Versatile and Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and clean, acid-mediated removal.[2] The standard reagent for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Causality of Experimental Choices
The selection of a biphasic solvent system, such as 1,4-dioxane and water, is a strategic choice to accommodate the solubility of both the polar, zwitterionic starting material and the less polar Boc anhydride. The use of a mild inorganic base like sodium carbonate or sodium bicarbonate is crucial. It serves to deprotonate the carboxylic acid, enhancing its water solubility, and to neutralize the tert-butoxycarbonyloxy anion and any acidic byproducts formed during the reaction, maintaining a pH that favors selective N-acylation over potential side reactions.
Visualizing the Boc Protection Workflow
Caption: Workflow for the N-Boc protection of 2-(4-Hydroxypiperidin-4-yl)acetic acid.
Detailed Experimental Protocol: N-Boc Protection
Materials:
-
2-(4-Hydroxypiperidin-4-yl)acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
10% aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, suspend 2-(4-Hydroxypiperidin-4-yl)acetic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium carbonate (2.0 eq.) to the suspension and stir until the solid dissolves completely. The solution should become clear.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 eq.) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The product should be less polar than the starting material.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with a 10% aqueous citric acid solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by flash column chromatography on silica gel.
N-Cbz Protection: The Robust and Hydrogenolysis-Labile Guardian
The benzyloxycarbonyl (Cbz) group is a classic and highly reliable protecting group for amines, offering stability across a broad range of synthetic conditions.[4] Its introduction is typically achieved via reaction with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a method known as the Schotten-Baumann reaction.[5]
Causality of Experimental Choices
Similar to the Boc protection, an aqueous-organic solvent mixture is optimal for the Cbz protection of this substrate. The choice of a slightly stronger base, such as sodium hydroxide, is common for Cbz protections to maintain a pH between 9 and 10, which is optimal for the reaction while minimizing the risk of racemization at any stereocenters.[5] Performing the reaction at a reduced temperature (0 °C) is critical to control the reactivity of the highly electrophilic benzyl chloroformate and to prevent potential side reactions, such as the formation of the corresponding benzyl ester of the carboxylic acid.
Visualizing the Cbz Protection Workflow
Caption: Workflow for the N-Cbz protection of 2-(4-Hydroxypiperidin-4-yl)acetic acid.
Detailed Experimental Protocol: N-Cbz Protection
Materials:
-
2-(4-Hydroxypiperidin-4-yl)acetic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
Dissolution and Basification: In a round-bottom flask, dissolve 2-(4-Hydroxypiperidin-4-yl)acetic acid (1.0 eq.) in a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
pH Adjustment: Slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the solution is between 9 and 10.
-
Reagent Addition: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1-1.2 eq.) dropwise to the vigorously stirred solution. Ensure the pH is maintained between 9 and 10 during the addition by adding more NaOH solution if necessary.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid).
-
Work-up:
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by flash chromatography or recrystallization if needed.
Data Summary and Comparison
| Parameter | N-Boc Protection Protocol | N-Cbz Protection Protocol |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Stoichiometry | 1.1 - 1.3 equivalents | 1.1 - 1.2 equivalents |
| Base | Na₂CO₃ or NaHCO₃ | NaOH |
| Solvent System | 1,4-Dioxane / Water | THF / Water |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Deprotection | Acidic conditions (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Orthogonality | Stable to base and hydrogenolysis | Stable to acid and base |
Troubleshooting and Self-Validation
A trustworthy protocol is one that anticipates and addresses potential issues. For both protection schemes, incomplete reactions are a common challenge. This can often be rectified by increasing the reaction time or the stoichiometry of the acylating agent. The formation of di-protected species (at both N and O positions) is a potential side reaction, particularly if the reaction is run at elevated temperatures or with a large excess of the protecting group reagent. Careful monitoring by TLC is essential to prevent this. During work-up, the pH adjustment is a critical step. Incomplete acidification will lead to poor extraction of the product into the organic phase, resulting in low yields.
Conclusion
The selective N-protection of 2-(4-Hydroxypiperidin-4-yl)acetic acid with either Boc or Cbz groups is a foundational step for its elaboration into more complex and potentially bioactive molecules. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group provides chemists with the strategic flexibility required for modern multi-step synthesis. The protocols detailed herein are designed to be robust and reproducible, providing a solid starting point for researchers in their synthetic endeavors. By understanding the causality behind the experimental choices and adhering to careful reaction monitoring, scientists can confidently and efficiently prepare these valuable N-protected building blocks.
References
- Hojo K, Maeda M, Kawasaki K. 2-(4-Sulfophenylsulfonyl)ethoxycarbonyl group: a new water-soluble N-protecting group and its application to solid phase peptide synthesis in water. Tetrahedron Lett. 2004;45:9293–9295.
- Gibson FS, Bergmeier SC, Rapoport H. Selective removal of an N-BOC protecting group in the presence of a tert-butyl ester and other acid-sensitive groups. J Org Chem. 1994;59:3216–3218.
- McKay FC, Albertson NF. New amine-masking groups for peptide synthesis. J Am Chem Soc. 1957;79:4686–4690.
-
Tzanavaras, P. D., & Themelis, D. G. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073-6076. [Link]
-
PubChem. N-Cbz-4-piperidineacetic acid. [Link]
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. (2002). Georg Thieme Verlag.
-
ResearchGate. Protecting groups in amino acids. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
Sources
Reaction conditions for esterification of 2-(4-Hydroxypiperidin-4-yl)acetic acid
An Application Guide for the Selective Esterification of 2-(4-Hydroxypiperidin-4-yl)acetic Acid
Introduction
2-(4-Hydroxypiperidin-4-yl)acetic acid is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, incorporating a carboxylic acid, a sterically hindered tertiary alcohol, and a secondary amine within a piperidine ring, makes it a versatile building block for synthesizing complex molecules with potential therapeutic applications.[4][5]
However, the very features that make this molecule attractive also present a distinct synthetic challenge: achieving selective esterification of the carboxylic acid without engaging in unwanted side reactions at the nucleophilic nitrogen or the tertiary hydroxyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for this transformation. We will explore the underlying chemical principles, compare different strategic approaches, and provide robust, step-by-step protocols for successful synthesis.
The Synthetic Challenge: A Multi-Functional Molecule
The core difficulty in the esterification of 2-(4-Hydroxypiperidin-4-yl)acetic acid lies in the competing reactivity of its three functional groups. A successful strategy must navigate these competing pathways to favor the desired reaction exclusively at the carboxyl group.
Caption: Simplified mechanism of Fischer-Speier esterification.
The reaction is an equilibrium process. To drive it towards the product, Le Châtelier's principle is applied by using a large excess of the alcohol, which often serves as the solvent, or by removing the water byproduct as it forms. [6][7][8]
Detailed Experimental Protocols
The following protocols are designed for the synthesis of methyl and ethyl esters, which are common derivatives in drug discovery. The starting material is assumed to be 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride.[1]
Protocol 1: Synthesis of Methyl 2-(4-Hydroxypiperidin-4-yl)acetate
Materials:
-
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 fold excess, as solvent)
-
Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride.
-
Reagent Addition: Add anhydrous methanol to the flask to fully dissolve the starting material.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary compared to simple carboxylic acids. [9]5. Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Carefully dilute the residue with ethyl acetate and cool the mixture in an ice bath. Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8-9. This neutralizes the acid catalyst and deprotonates the piperidinium salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) or ethyl acetate/hexane to afford the pure product. [10][11]
Protocol 2: Fischer Esterification using a Dean-Stark Apparatus
This method is advantageous when using a non-solvent alcohol or for larger-scale reactions where water removal is critical.
Materials:
-
Same as Protocol 1, but replace Methanol with the desired alcohol (e.g., butanol, 1.5-3.0 eq) and add a non-polar solvent.
-
Toluene or Hexane (as azeotroping solvent)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1-0.2 eq)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: Charge the flask with 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride, the desired alcohol, toluene, and p-TsOH.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom, effectively removing it from the reaction and driving the equilibrium. [12][7]4. Workup and Purification: Once water collection ceases and the reaction is complete, cool the mixture and perform the same workup and purification steps as described in Protocol 1.
Alternative Strategy: A Milder, Multi-Step Approach
For substrates that may be sensitive to the high temperatures and strong acidity of Fischer esterification, a milder, albeit longer, route using peptide coupling agents can be employed. This strategy requires protection of the piperidine nitrogen to prevent N-acylation.
Caption: Workflow for coupling agent-based esterification.
Rationale: This approach uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalyst such as 4-Dimethylaminopyridine (DMAP) under neutral, room-temperature conditions. [13]
-
Step 1: N-Protection: The piperidine nitrogen must first be protected, for example, with a tert-butoxycarbonyl (Boc) group. [][15]This prevents the amine from reacting with the activated carboxylic acid.
-
Step 2: Esterification: The N-protected acid is then subjected to esterification. EDC activates the carboxylic acid, and DMAP catalyzes the acyl transfer to the alcohol.
-
Step 3: Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the final ester. [] While effective, this three-step process is less efficient than the direct Fischer esterification for this particular substrate.
Summary of Reaction Conditions
| Method | Catalyst / Reagent | Solvent | Temperature | Typical Time | Key Considerations |
| Fischer-Speier | H₂SO₄ or p-TsOH | Excess Alcohol (e.g., MeOH, EtOH) | Reflux | 4-12 h | Most direct method. Acid protects the amine. Steric hindrance may require longer heating. [12][6] |
| Fischer (Dean-Stark) | p-TsOH | Toluene / Hexane | Reflux | 4-8 h | Efficient water removal drives equilibrium. Good for less volatile alcohols. [7] |
| Coupling Agent | EDC / DMAP | Aprotic (DCM, DMF) | Room Temp | 2-6 h | Mild conditions but requires a 3-step sequence (protection, esterification, deprotection). [13][15] |
Conclusion
The selective esterification of 2-(4-Hydroxypiperidin-4-yl)acetic acid is most effectively and efficiently achieved using the Fischer-Speier esterification method. Its primary advantage lies in the dual role of the acid catalyst, which both activates the carboxylic acid and provides in-situ protection for the piperidine nitrogen, thus ensuring high chemoselectivity. While milder, multi-step methods involving protecting groups and coupling agents exist, the direct, one-pot Fischer-Speier reaction offers a superior route in terms of step economy and overall simplicity for this valuable synthetic building block. Careful monitoring of the reaction and standard purification techniques will yield the desired ester in high purity, ready for downstream applications in pharmaceutical research and development.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5834-5843. [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2474. [Link]
- Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
S. D. Saraf, F. F. Al-Omran, & K. A. Kandeel. (n.d.). Conversion of the carboxyl group into the acid chloride. Retrieved from [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
ACS Publications. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Retrieved from [Link]
Sources
- 1. Pannellum [wright.edu]
- 2. 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride | 84839-54-3 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Reductive amination techniques involving 4-hydroxypiperidine acetic acid
Application Note: Reductive Amination Techniques for the Synthesis and Functionalization of 4-Hydroxypiperidine Acetic Acid Derivatives
Strategic Context & Chemical Significance
The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-hydroxypiperidine acetic acid derivatives—most notably 2-(4-hydroxypiperidin-1-yl)acetic acid [1]—serve as highly versatile, bifunctional building blocks. They provide a basic nitrogen for pharmacokinetic tuning, a hydroxyl group for downstream derivatization (e.g., etherification, fluorination), and a carboxylic acid moiety ready for amide coupling in PROTAC linker synthesis or peptide mimetics.
Historically, N-alkylation of piperidines was achieved via SN2 reactions using haloacetates (e.g., bromoacetic acid). However, this approach is fundamentally flawed for high-yield synthesis; it frequently results in over-alkylation (yielding quaternary ammonium salts) and requires harsh basic conditions that can trigger undesired side reactions. Reductive amination using glyoxylic acid bypasses these issues, offering a highly chemoselective, mild, and scalable alternative.
Mechanistic Insights: The Causality of Reagent Selection
Reductive amination is a tandem process governed by two distinct kinetic steps:
-
Condensation (Equilibrium): The nucleophilic attack of the 4-hydroxypiperidine nitrogen on the electrophilic aldehyde of glyoxylic acid, forming a hemiaminal that dehydrates into a reactive iminium ion.
-
Reduction (Irreversible): The hydride transfer to the iminium ion to yield the final alkylated amine.
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The selection of the reducing agent dictates the success of this reaction. As established in the seminal work by, NaBH(OAc)₃ is the gold standard for this transformation[2]. The causality lies in its molecular structure: the three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ reacts preferentially with the highly electrophilic iminium ion intermediate rather than the starting glyoxylic acid. Using a stronger reductant like NaBH₄ would prematurely reduce the glyoxylic acid to glycolic acid, irreversibly stalling the reaction.
Data Presentation: Reducing Agent Comparison
To guide experimental design, the following table summarizes the performance of common reducing agents specifically for the reductive amination of piperidine derivatives.
| Reducing Agent | Relative Hydride Donor Strength | Chemoselectivity (Iminium vs. Carbonyl) | Optimal pH Range | Field-Proven Notes & Safety |
| NaBH(OAc)₃ | Mild | Excellent | 4.0 – 5.0 | Recommended. No toxic byproducts; tolerates aqueous glyoxylic acid monohydrate[2]. |
| NaBH₃CN | Moderate | Good | 3.0 – 4.0 | Generates highly toxic HCN gas at low pH; requires strict fume hood controls and specialized quenching. |
| NaBH₄ | Strong | Poor | 7.0 – 9.0 | Causes premature reduction of glyoxylic acid to glycolic acid. Avoid for this specific workflow. |
| H₂ / Pd-C | N/A (Catalytic) | Moderate | Neutral | Risk of competitive hydrogenolysis of the 4-hydroxyl group if subjected to prolonged reaction times. |
Experimental Protocol: Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid
This protocol is designed as a self-validating system. The pre-incubation step ensures that iminium formation is kinetically complete before the reductant is introduced, preventing the waste of starting materials.
Materials Required:
-
4-Hydroxypiperidine (1.0 equiv, 10.0 mmol, 1.01 g)
-
Glyoxylic acid monohydrate (1.1 equiv, 11.0 mmol, 1.01 g)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol, 3.18 g)
-
1,2-Dichloroethane (DCE) (50 mL)
-
Glacial acetic acid (Catalytic, 0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) (2.0 g)
-
Dowex 50W-X8 Cation Exchange Resin (H⁺ form)
Step-by-Step Methodology:
-
Imine Formation (Kinetic Control): In a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve 4-hydroxypiperidine in 50 mL of DCE. Add anhydrous MgSO₄. Causality: Glyoxylic acid is supplied as a monohydrate; MgSO₄ acts as a water scavenger to forcefully drive the equilibrium toward the iminium ion.
-
Electrophile Addition: Add glyoxylic acid monohydrate portion-wise at room temperature, followed by the glacial acetic acid to lower the pH to ~4.5.
-
Self-Validation Check: Stir the suspension vigorously for 60 minutes. Sample 10 µL, dilute in acetonitrile, and analyze via LC-MS. The mass of the starting amine ([M+H]⁺ = 102) should be completely depleted and replaced by the iminium intermediate ([M+H]⁺ = 158). Do not proceed until this is confirmed.
-
Selective Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to manage the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Specialized Workup (Zwitterion Recovery): Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Crucial Insight: Because the product is a zwitterionic amino acid, standard organic extraction (e.g., with EtOAc) will result in near-zero recovery. Instead, separate the layers and concentrate the aqueous layer in vacuo.
-
Purification: Load the crude aqueous residue onto a column of strongly acidic cation-exchange resin (Dowex 50W-X8). Wash thoroughly with DI water to remove borate salts and sodium acetate. Elute the desired product using 2M aqueous ammonia. Evaporation of the ammoniacal fractions yields pure 2-(4-hydroxypiperidin-1-yl)acetic acid as a white solid.
Process Visualizations
Reaction pathway for the reductive amination of 4-hydroxypiperidine with glyoxylic acid.
Troubleshooting & Optimization Logic
When scaling up reductive aminations involving highly polar, water-bearing substrates like glyoxylic acid, researchers frequently encounter conversion stalls. The decision tree below outlines the logical flow for diagnosing and resolving these bottlenecks.
Decision tree for troubleshooting low yields in piperidine reductive amination workflows.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11205927, 2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem.[Link]
Sources
Application Note: Functionalization of the Hydroxyl Group in Piperidine Acetic Acid Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols
Introduction: The Privileged Piperidine Acetic Acid Scaffold
The piperidine ring is a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, prized for its metabolic stability, basicity, and conformational predictability. When functionalized with an acetic acid moiety—forming piperidine acetic acid scaffolds —the resulting compounds exhibit potent biological activities, particularly in the central nervous system (CNS)[1].
A landmark application of this scaffold is in the development of second-generation γ-secretase modulators (GSMs) for Alzheimer's disease[2]. Compounds such as GSM-1 and GSM-2 utilize a piperidine acetic acid core to allosterically bind to Presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex[3]. This specific binding shifts the cleavage profile of the Amyloid Precursor Protein (APP), selectively reducing the formation of pathogenic Aβ42 peptides while increasing the production of shorter, non-toxic Aβ38 peptides—all without halting essential Notch signaling pathways[2][4].
Within these scaffolds, the presence of a hydroxyl group (e.g., 3-hydroxypiperidine or 4-hydroxypiperidine derivatives) provides a critical synthetic vector. Functionalizing this hydroxyl group allows medicinal chemists to fine-tune lipophilicity (LogP), introduce new pharmacophores, and dictate the stereochemical trajectory of the molecule[5].
Strategic Rationale for Hydroxyl Functionalization
The secondary hydroxyl group on the piperidine ring is highly versatile but requires strategic functionalization to optimize target engagement and pharmacokinetic properties.
-
Stereochemical Inversion (Mitsunobu Reaction): The Mitsunobu reaction allows for the direct conversion of the hydroxyl group into aryl ethers, esters, or imides with complete Walden inversion[5][6]. This is crucial for exploring the spatial requirements of the receptor binding pocket.
-
Metabolic Stabilization (Deoxofluorination): Replacing the hydroxyl group with a fluorine atom using DAST (Diethylaminosulfur trifluoride) significantly increases the metabolic stability and lipophilicity of the scaffold without adding substantial steric bulk[7].
-
Pharmacophore Extension (Mesylation/Azidation): Converting the hydroxyl group into a good leaving group (mesylate) followed by nucleophilic displacement with an azide provides a gateway to click-chemistry (triazoles) or primary amines via reduction[7].
Caption: Logical workflow for the late-stage functionalization of the hydroxyl group in piperidine scaffolds.
Core Methodologies and Protocols
The following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental choices to ensure high yields and stereochemical purity.
Protocol A: Stereospecific Etherification via Mitsunobu Reaction
This protocol describes the coupling of an N-protected 4-hydroxypiperidine acetic acid derivative with a phenol. The reaction proceeds via a redox-condensation mechanism, resulting in the inversion of the carbinol stereocenter[5].
Reagents: Scaffold (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), Phenol nucleophile (1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Anhydrous THF.
Step-by-Step Procedure:
-
System Preparation: Flame-dry a round-bottom flask under argon. Add the hydroxypiperidine scaffold, PPh₃, and the phenol. Dissolve in anhydrous THF (0.2 M concentration).
-
Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive oxyphosphonium intermediate[6].
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add DIAD dropwise over 15 minutes.
-
Causality: The reaction between PPh₃ and DIAD to form the betaine intermediate is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the betaine and minimizes the formation of elimination byproducts (enamines)[8].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor via TLC (typically 50% EtOAc/Hexane).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography. Self-Validation: The byproduct triphenylphosphine oxide (TPPO) often co-elutes with the product. If TPPO contamination is observed via ¹H NMR (multiplets at δ 7.4–7.7 ppm), trituration with cold diethyl ether can precipitate the TPPO.
Protocol B: Nucleophilic Deoxofluorination using DAST
This protocol converts the secondary hydroxyl group into a fluorine atom.
Reagents: Scaffold (1.0 equiv), Diethylaminosulfur trifluoride (DAST, 1.5 equiv), Anhydrous CH₂Cl₂ (DCM).
Step-by-Step Procedure:
-
Preparation: Dissolve the hydroxypiperidine scaffold in anhydrous DCM (0.1 M) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Add DAST dropwise via syringe.
-
Reaction: Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.
-
Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases.
-
Causality: Unreacted DAST reacts violently with water, releasing HF gas. Slow, basic quenching neutralizes HF safely.
-
-
Extraction: Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol C: Mesylation and Azide Displacement (Sₙ2)
A robust two-step sequence to introduce nitrogen-based functional groups.
Reagents: Scaffold (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et₃N, 2.0 equiv), Sodium azide (NaN₃, 3.0 equiv), DCM, DMF.
Step-by-Step Procedure:
-
Mesylation: Dissolve the scaffold in DCM. Add Et₃N and cool to 0 °C. Add MsCl dropwise. Stir for 2 hours.
-
Causality: Et₃N acts as an acid scavenger for the HCl generated. The reaction is kept at 0 °C to prevent the formation of alkyl chlorides.
-
-
Workup: Wash with 1M HCl, then brine. Dry and concentrate to yield the crude mesylate. Self-Validation: ¹H NMR should show a sharp singlet at ~3.0 ppm corresponding to the mesylate methyl group[7].
-
Displacement: Dissolve the crude mesylate in anhydrous DMF. Add NaN₃ and heat to 80 °C for 12 hours.
-
Causality: DMF is a polar aprotic solvent that solvates the sodium cation, leaving the azide anion highly nucleophilic, ensuring complete Sₙ2 inversion[7].
-
-
Isolation: Cool to room temperature, dilute with water, and extract with diethyl ether (to minimize DMF carryover).
Quantitative Data & Reaction Parameters
The following table summarizes the expected outcomes, reaction parameters, and stereochemical behavior of the three functionalization protocols based on established literature for piperidine scaffolds.
| Functionalization Strategy | Reagents / Catalyst | Optimal Temp | Typical Yield | Stereochemical Outcome | Primary Application in Drug Design |
| Etherification (Mitsunobu) | PPh₃, DIAD, Nu-H | 0 °C → RT | 70 - 85% | Complete Inversion | Introducing bulky aryl ethers; optimizing receptor pocket fit. |
| Deoxofluorination | DAST, DCM | -78 °C → RT | 60 - 90% | Inversion (Major) | Enhancing metabolic stability; lowering pKa of adjacent amines. |
| Azidation (Sₙ2) | 1. MsCl, Et₃N 2. NaN₃, DMF | 1. 0 °C 2. 80 °C | 75 - 95% | Complete Inversion | Precursor for Click-chemistry (PROTAC linkers) or primary amines. |
Biological Mechanism: Modulating γ-Secretase
The functionalization of the piperidine acetic acid scaffold is not merely an academic exercise; it directly impacts the molecule's ability to act as a Gamma-Secretase Modulator (GSM). By precisely tuning the spatial orientation of the functional groups (e.g., via Mitsunobu inversion), researchers can optimize the allosteric binding of the GSM to Presenilin-1 (PS1)[3].
This binding induces a conformational change in the γ-secretase active site, altering the processivity of the enzyme. Instead of cleaving the C99 fragment into the highly amyloidogenic and aggregation-prone Aβ42, the enzyme shifts its cleavage site to produce the shorter, more soluble Aβ38 peptide[2][4].
Caption: Mechanism of action for Piperidine Acetic Acid GSMs modulating Presenilin-1 to reduce Aβ42.
References
-
Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 ACS Chemical Neuroscience. URL:[Link]
-
Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease National Institutes of Health (PMC). URL:[Link]
-
Turning the tide on Alzheimer's disease: modulation of γ-secretase Cell & Bioscience. URL:[Link]
-
Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors National Institutes of Health (PMC). URL:[Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine RSC Advances. URL:[Link]
-
Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 7. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Spiro-Oxazolidinone Scaffolds from 2-(4-Hydroxypiperidin-4-yl)acetic Acid
Executive Summary & Chemical Context
The compound 2-(4-Hydroxypiperidin-4-yl)acetic acid is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. It serves as a critical precursor for synthesizing mu-opioid receptor (MOR) agonists (such as phenoxyacetic acid derivatives) 1 and complex spiro-fused piperidines targeting cardiovascular conditions like hypertension and heart failure 2.
Transforming this precursor into a spiro-oxazolidinone typically relies on a Curtius rearrangement. However, conventional conductive heating (oil baths) requires prolonged reaction times (up to 12 hours) at elevated temperatures, which often leads to thermal degradation, poor yields, and safety hazards due to the accumulation of energetic acyl azide intermediates.
This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to drastically reduce reaction times, improve safety, and increase yields. By utilizing targeted microwave irradiation, researchers can achieve rapid activation of the carboxylic acid and subsequent intramolecular cyclization in under 20 minutes 3.
Mechanistic Rationale & Causality
To understand why microwave synthesis is superior for this specific transformation, we must analyze the reaction's energy landscape:
-
Dielectric Heating vs. Conductive Heating: Toluene, the standard solvent for Curtius rearrangements, is non-polar and microwave-transparent. By introducing 10% N,N-Dimethylformamide (DMF) as a co-solvent, DMF acts as a "molecular radiator." Its high loss tangent allows it to rapidly absorb microwave energy and transfer it uniformly to the surrounding toluene, eliminating the thermal gradients typical of oil baths.
-
Overcoming Steric Hindrance: The tertiary alcohol at the C4 position of the piperidine ring is sterically hindered, making it a poor nucleophile. The instantaneous, high-energy environment provided by MAOS forces the rapid extrusion of nitrogen gas (
) from the acyl azide, generating a highly electrophilic isocyanate. The elevated kinetic energy immediately drives the entropically favored 5-exo-trig intramolecular cyclization before intermolecular side reactions (dimerization or hydrolysis) can occur.
Reaction Pathway Visualization
Microwave-assisted Curtius rearrangement and cyclization pathway of piperidine acetic acid.
Experimental Protocol: Self-Validating Microwave Workflow
This protocol outlines the synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate starting from 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid.
Materials & Equipment
-
Substrate: 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid (1.0 mmol, 259 mg)
-
Reagents: Diphenylphosphoryl azide (DPPA, 1.1 mmol), Triethylamine (
, 1.2 mmol) -
Solvent System: Anhydrous Toluene / DMF (9:1 v/v, 3.0 mL)
-
Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic pressure sensing; 10 mL heavy-walled borosilicate microwave vials with PTFE-lined crimp caps.
Step-by-Step Methodology
Step 1: Reaction Assembly (Fume Hood Required)
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 259 mg of 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid.
-
Add 2.7 mL of anhydrous Toluene and 0.3 mL of anhydrous DMF. Stir until complete dissolution is achieved.
-
Inject 167 µL (1.2 mmol) of
. -
Critical Addition: Slowly add 237 µL (1.1 mmol) of DPPA.
-
Seal the vial immediately with a PTFE-lined crimp cap to ensure a pressure-tight environment.
Step 2: Microwave Irradiation & In-Process Validation
-
Place the sealed vial into the microwave cavity.
-
Programming Parameters:
-
Target Temperature: 110 °C
-
Ramp Time: 2 minutes (prevents dangerous thermal overshoot of the azide).
-
Hold Time: 15 minutes
-
Max Power: 150 W
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High (900 rpm)
-
-
Self-Validation Checkpoint: Monitor the real-time pressure curve on the synthesizer's display. Between minutes 3 and 5 (as the temperature stabilizes at 110 °C), you must observe a distinct, controlled pressure spike (typically reaching 40-60 psi). Causality: This pressure increase is the direct physical manifestation of
gas evolving during the Curtius rearrangement. If no pressure spike is observed, the DPPA activation has failed, and the run should be aborted.
Step 3: Quenching and Workup
-
Allow the microwave's compressed air system to cool the vial to < 35 °C before uncrimping.
-
Carefully uncap the vial in a fume hood (residual
pressure will release). -
Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous
(10 mL), distilled water (10 mL), and brine (10 mL). -
Self-Validation Checkpoint (TLC): Spot the organic layer against the starting material on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (
, stains with bromocresol green) should be completely consumed, replaced by a new, higher-running spot ( , UV-inactive but stains actively with ninhydrin or phosphomolybdic acid). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Quantitative Data Summary
The table below contrasts the empirical outcomes of the conventional conductive heating method versus the optimized MAOS protocol described above.
| Parameter | Conventional Heating | Microwave Irradiation | Mechanistic Causality |
| Heating Method | Oil Bath (Conductive) | Microwave (Dielectric) | MW directly excites polar bonds, eliminating wall-to-center thermal gradients. |
| Solvent System | 100% Toluene | Toluene / DMF (9:1) | DMF acts as a molecular microwave absorber to rapidly heat the non-polar toluene. |
| Reaction Time | 12 Hours | 15 Minutes | Instantaneous thermal energy overcomes the activation barrier for |
| Isolated Yield | 60 - 65% | 88 - 92% | Shorter reaction times prevent the thermal degradation of the isocyanate intermediate. |
| Safety Profile | Moderate (Azide pooling) | High (In-situ consumption) | Rapid conversion prevents the dangerous accumulation of the explosive acyl azide. |
| E-Factor | ~ 45 | ~ 15 | Higher yields and reduced solvent volumes for purification drastically lower chemical waste. |
References
- GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY)
- Source: European Patent Office (EPO)
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)
Sources
- 1. researchgate.net [researchgate.net]
- 2. SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE - Patent 3027625 [data.epo.org]
- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dehydration in 4-Hydroxypiperidine Workflows
Welcome to the Advanced Troubleshooting Portal for piperidine derivative synthesis. 4-hydroxypiperidine and its N-protected derivatives (e.g., N-Boc-4-hydroxypiperidine) are privileged scaffolds in drug discovery. However, functionalizing the C4 position is notoriously plagued by dehydration side reactions, leading to the formation of 1,2,3,6-tetrahydropyridine byproducts.
This guide provides field-proven, mechanistically grounded solutions to eliminate these bottlenecks in your synthetic workflows.
Part 1: Core Mechanistic FAQs
Q: Why is the 4-hydroxypiperidine scaffold so prone to forming 1,2,3,6-tetrahydropyridine byproducts during activation?
A: The vulnerability is dictated by the conformational thermodynamics of the piperidine ring. When the C4 hydroxyl group is activated (e.g., via protonation, mesylation, or conversion to an oxyphosphonium salt), the resulting leaving group is flanked by axial
Caption: Activation of 4-hydroxypiperidine leading to substitution vs. elimination pathways.
Part 2: Workflow-Specific Troubleshooting
Issue 1: Mitsunobu Inversion Yields Alkene Instead of Substituted Piperidine
Q: I am trying to invert the C4 stereocenter using a Mitsunobu reaction, but NMR shows mostly the
Solution: Switch to a highly acidic nucleophile to trap the betaine. Using chloroacetic acid (pKa 2.8) or p-nitrobenzoic acid (pKa 3.4) ensures rapid protonation, suppressing the basicity of the reaction medium and strongly favoring SN2 inversion[2]. The resulting ester can then be easily cleaved under mild basic conditions to yield the inverted alcohol.
Issue 2: Grignard Addition & Acidic Workup Dehydration
Q: My Grignard addition to N-Boc-4-piperidone works, but the resulting 4-aryl-4-hydroxypiperidine dehydrates during silica gel purification. What is happening? A: Tertiary alcohols formed from Grignard additions to 4-piperidones are exquisitely sensitive to acid-catalyzed E1 dehydration[3]. Standard silica gel is inherently acidic (pH ~4.5-5.5), which is sufficient to protonate the tertiary hydroxyl group and drive the loss of water during chromatography[3]. Furthermore, high temperatures during rotary evaporation will accelerate this degradation[1].
Solution: Buffer your silica gel by pre-treating it with 1% triethylamine (TEA) in your eluent, or switch to neutral alumina. Ensure your reaction quench uses saturated aqueous ammonium chloride rather than strong acids like HCl[3].
Caption: Decision tree for troubleshooting dehydration side reactions in piperidine synthesis.
Part 3: Quantitative Data Analysis
The choice of reagents drastically alters the reaction trajectory. The table below summarizes the expected outcomes based on the pKa of the nucleophile or the workup conditions applied to 4-hydroxypiperidine derivatives.
| Reaction Condition | Nucleophile / Reagent | pKa of Reagent | Primary Pathway | Typical Yield Profile |
| Standard Mitsunobu | Phenol | ~9.9 | Mixed (SN2 + E2) | ~40% Substitution, ~45% Elimination |
| Acid-Assisted Mitsunobu | p-Nitrobenzoic acid | 3.4 | SN2 Inversion | ~53% Substitution, ~20% Elimination[2] |
| Optimized Mitsunobu | Chloroacetic acid | 2.8 | SN2 Inversion | ~70% Substitution, <5% Elimination[2] |
| Grignard Workup | 1M HCl Quench | < 0 | E1 Dehydration | >80% Elimination (Tetrahydropyridine)[3] |
| Optimized Grignard Workup | Sat. NH4Cl Quench | ~9.2 | Tertiary Alcohol | >90% Addition Product[3] |
Part 4: Standard Operating Procedures (SOPs)
Protocol: Self-Validating Mitsunobu Inversion Using Chloroacetic Acid
This protocol is designed to invert the C4 stereocenter of N-Boc-4-hydroxypiperidine while suppressing E2 elimination. The system is self-validating through built-in moisture and intermediate checks.
Step 1: Reagent Preparation & Moisture Control Causality: The Mitsunobu reaction is a dehydration-condensation. Trace water will react with the activated phosphonium intermediate, quenching the reaction and drastically reducing yield[4].
-
Azeotropically dry N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) with anhydrous toluene (2 x 5 mL).
-
Dissolve the dried reagents in anhydrous THF (0.2 M) under an argon atmosphere.
Step 2: Complex Formation
-
Cool the solution to 0 °C using an ice bath.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Validation Check 1: The solution should turn a pale yellow, indicating the formation of the betaine intermediate. Stir for 20 minutes at 0 °C.
Step 3: Nucleophile Addition
-
Dissolve chloroacetic acid (1.5 eq) in a minimal amount of anhydrous THF.
-
Add the acid solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation Check 2: Run a TLC (Hexanes:EtOAc 7:3). The highly non-polar elimination byproduct (alkene) should be minimal (Rf ~0.8), while the chloroacetate ester product should be the major spot (Rf ~0.5).
Step 4: Hydrolysis of the Chloroacetate Ester
-
Concentrate the reaction mixture under reduced pressure (Keep bath temp < 30 °C to prevent thermal degradation[1]).
-
Dissolve the crude residue in a 1:1 mixture of Dioxane and 1N NaOH. Stir at room temperature for 2 hours[2].
-
Validation Check 3: Extract with EtOAc, dry over Na2SO4, and acquire a crude 1H NMR. The C4 methine proton should show a distinct shift and altered coupling constants, confirming stereochemical inversion without the presence of vinylic protons (typically found at
5.5-6.0 ppm for the tetrahydropyridine impurity).
References
-
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives - The Journal of Organic Chemistry (ACS). [Link]
Sources
Technical Support Center: Desalting Zwitterionic Piperidine Intermediates
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the removal of inorganic salts from zwitterionic piperidine intermediates. The unique physicochemical properties of zwitterions—possessing both a positive and negative charge—often complicate purification, as they can exhibit solubility characteristics similar to the inorganic salt byproducts from which they need to be separated.
Frequently Asked Questions (FAQs)
Q1: Why is removing inorganic salts from my zwitterionic piperidine intermediate so challenging?
A: The difficulty arises from the dual ionic nature of zwitterions. Like inorganic salts, they are often highly polar and soluble in aqueous or highly polar solvents.[1] Unlike typical organic compounds, they are frequently insoluble in common non-polar organic solvents used for extraction or precipitation.[2] This overlapping solubility profile means that simple extraction or single-solvent crystallization often fails, as both the desired compound and the salt impurity either remain in the polar phase or precipitate together.
Q2: What are the most common inorganic salt impurities I should expect?
A: The specific salts depend entirely on the synthetic route. Common sources include:
-
Neutralization Steps: Using bases like NaOH, KOH, or NaHCO₃ will result in salts like NaCl, KCl, or sodium acetate.
-
Hydrolysis Reactions: Acid-catalyzed hydrolysis (e.g., with HCl) followed by neutralization can introduce chloride salts.[1]
-
Reagents: Many reactions use salt-based reagents or generate salt byproducts (e.g., NaBr from an alkylation with an alkyl bromide).
Q3: What are the primary methods for removing these salts?
A: The main strategies exploit the subtle differences in solubility and charge between your zwitterionic compound and the inorganic salts. The most common and effective methods are:
-
Mixed-Solvent Recrystallization: The most widely used technique, which relies on finding a solvent pair where the zwitterion's solubility changes drastically while the salt's solubility remains high.[3][4]
-
Ion Exchange Chromatography (IEX): A powerful technique that separates molecules based on charge, ideal for highly water-soluble zwitterions where crystallization is inefficient.[5][6]
-
Electrodialysis: An industrial-scale method that uses an electric field to move salt ions across membranes, leaving the neutral zwitterion behind.[7][8]
Q4: Can't I just wash the crude product with water to remove the salt?
A: This is generally not recommended. Due to the high polarity of the zwitterionic functional groups, your piperidine intermediate likely has significant water solubility. Washing with water will almost certainly lead to substantial loss of your desired product along with the salt.
Method Selection Guide
Choosing the right desalting technique is critical for maximizing yield and purity. The following decision tree provides a logical workflow for selecting the most appropriate method based on your compound's properties and the scale of your experiment.
Caption: Decision workflow for selecting a salt removal method.
Troubleshooting Guides
Issue 1: My product co-precipitates with the salt during crystallization.
-
Probable Cause: The chosen single-solvent system is not selective enough. For example, in hot methanol, both your zwitterion and a salt like NaCl might be soluble, but upon cooling, both may crash out.
-
Solution: Mixed-Solvent Recrystallization. This is the most robust solution. The principle is to dissolve the crude mixture in a minimal amount of a hot polar solvent in which both the compound and salt are soluble (e.g., water, methanol). Then, a miscible, less polar "anti-solvent" in which the zwitterion is insoluble but the salt remains soluble is added dropwise until the solution becomes cloudy (incipient precipitation).[3][4] Upon slow cooling, the pure zwitterion crystallizes, leaving the inorganic salt behind in the mother liquor.[9][10]
-
Expert Tip: The choice of anti-solvent is crucial. Alcohols (ethanol, isopropanol) or acetone are excellent candidates as they are poor solvents for zwitterions but can still dissolve a significant amount of inorganic salts, preventing their co-precipitation.[11] Refer to the solubility table below.
-
Issue 2: I have very low recovery after recrystallization.
-
Probable Cause: Your zwitterionic product has some residual solubility in the final solvent mixture, leading to product loss in the mother liquor. This can be exacerbated by using too much of the initial polar solvent or not cooling the mixture sufficiently.[12]
-
Solutions & Optimization:
-
Minimize the Primary Solvent: Use the absolute minimum volume of the hot polar solvent required to dissolve your crude product. Every excess drop will require more anti-solvent and increase the final volume, leading to higher solubility losses.[12]
-
Optimize the Anti-Solvent: Ensure you are using an anti-solvent where your product has minimal solubility. A quick solubility test on a small sample can confirm this.
-
Maximize Cooling Time: After crystallization begins, cool the flask in an ice-water bath for at least an hour to maximize the precipitation of your product.[10]
-
Concentrate the Mother Liquor: If significant product remains in the filtrate, you can concentrate it by rotary evaporation and attempt a second-crop crystallization, although this fraction may be less pure.
-
Issue 3: My compound is an oil or is too soluble for crystallization.
-
Probable Cause: The compound may be intrinsically difficult to crystallize, or it is so polar that it remains soluble even after adding a large volume of anti-solvent.
-
Solution: Ion Exchange Chromatography (IEX). This technique is ideal for purifying charged molecules.[13][14] The crude mixture is dissolved in water and passed through an ion exchange resin.
-
Cation Exchange: At a low pH, the carboxylic acid of the zwitterion is protonated (neutral charge), while the piperidine nitrogen is protonated (positive charge). The molecule will bind to a cation exchange resin (negatively charged). The salt anions (e.g., Cl⁻) will pass through, and the salt cations (e.g., Na⁺) can be washed off with water. The desired compound is then eluted by using a basic solution (e.g., aqueous ammonia), which deprotonates the piperidine nitrogen, releasing the neutral zwitterion.[1]
-
Anion Exchange: Conversely, at high pH, the piperidine is neutral, and the carboxylate is negatively charged, allowing it to bind to an anion exchange resin.
-
Data & Protocols
Table 1: Solubility of Common Salts in Organic Solvents
This table helps in selecting an appropriate anti-solvent for mixed-solvent recrystallization. The goal is to choose a solvent with low solubility for your zwitterion but moderate to high solubility for the salt impurity. Data is approximate solubility in g/100 mL at 25°C.
| Salt | Water | Methanol | Ethanol | Acetone | Isopropanol |
| NaCl | 36.0 | 1.4 | 0.065 | <0.01 | <0.01 |
| KCl | 34.4 | 0.53 | 0.028 | <0.01 | <0.01 |
| KBr | 67.8 | 2.0 | 0.46 | 0.03 | <0.01 |
| Na₂SO₄ | 44.0 | Insoluble | Insoluble | Insoluble | Insoluble |
| NH₄Cl | 37.2 | 3.2 | 0.6 | Insoluble | 0.2 |
Source: Compiled from data in[15].
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization for Salt Removal
This protocol provides a general procedure for purifying a zwitterionic piperidine intermediate from a common salt like NaCl.
-
Solvent Selection: In separate test tubes, confirm your crude product is soluble in hot methanol and sparingly soluble in a chosen anti-solvent (e.g., isopropanol).
-
Dissolution: In an Erlenmeyer flask, add your crude solid. Add the minimum volume of hot methanol dropwise while heating and stirring until the solid just dissolves completely. Avoid a large excess of solvent.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add isopropanol dropwise with continuous swirling. Continue adding until you observe persistent cloudiness. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 60 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to rinse off any residual mother liquor containing the dissolved salt.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Mechanism of mixed-solvent recrystallization for desalting.
Protocol 2: Desalting via Cation Exchange Chromatography
This protocol is for desalting a water-soluble zwitterionic piperidine intermediate.
-
Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex® 50WX8). Prepare the resin by washing it sequentially with 1M HCl, deionized water (until the eluate is neutral), 1M NaOH, and finally deionized water again until the eluate is neutral. This ensures the resin is clean and in the desired H⁺ form.
-
Sample Preparation: Dissolve the crude, salt-containing zwitterionic intermediate in a minimum amount of deionized water. Adjust the pH to ~2-3 with dilute HCl. At this pH, the piperidine nitrogen is protonated (positive charge), ensuring it will bind to the resin.
-
Loading: Load the sample solution onto the top of the prepared resin bed in a chromatography column.
-
Washing (Salt Removal): Elute the column with several column volumes of deionized water. The inorganic salt (e.g., NaCl) will not bind to the resin and will be washed away. Monitor the eluate for the presence of chloride ions using the silver nitrate test (a white precipitate of AgCl will form if Cl⁻ is present). Continue washing until the test is negative.
-
Elution of Product: Elute the desired zwitterionic compound from the resin by passing a dilute basic solution, such as 2-5% aqueous ammonia (NH₄OH), through the column. The ammonia will deprotonate the piperidine nitrogen, neutralizing its charge and releasing it from the resin.
-
Isolation: Collect the basic fractions containing your product. Combine them and remove the solvent (water and excess ammonia) by rotary evaporation or lyophilization to yield the pure, desalted zwitterionic piperidine intermediate.
References
- Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing.
- Solubilities Of Inorganic And Organic Compounds. A Selva.
- solubility of inorganic salts in organic solvents!! Sciencemadness Discussion Board.
- The solubility of inorganic salts in organic solvents?
- Technical Support Center: Purification of Piperidine Deriv
- Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
- Are there any salts that are soluble in organic solvents? Quora.
- common challenges in working with piperidine-based compounds. Benchchem.
- Liquid-Liquid Separation using Zwitterionic Polymer. KU Flintbox.
- Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions. Université d'Ottawa/University of Ottawa.
- Recrystalliz
- Transport of pharmaceuticals during electrodialysis treatment of wastewater.
- Supramolecular chemistry of liquid–liquid extraction. RSC Publishing.
- Ion exchange chrom
- Recrystallization - Single Solvent. University of Calgary.
- Electrodialysis (ED).
- Electrodeioniz
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- Go-to recrystalliz
- How to desalt zwitterions?
- Principles of Ion Exchange Chrom
- Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends.
- What is the theoretical background of mixed solvents recrystalliz
- Recrystalliz
- The science of salt recrystalliz
- Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. MDPI.
- Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Recrystalliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 7. Electrodialysis (ED) [watertechnologies.com]
- 8. Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis [mdpi.com]
- 9. Home Page [chem.ualberta.ca]
- 10. Recrystallization [sites.pitt.edu]
- 11. sciencemadness.org [sciencemadness.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. technologynetworks.com [technologynetworks.com]
- 14. microbenotes.com [microbenotes.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Extraction of 2-(4-Hydroxypiperidin-4-yl)acetic acid
Welcome to the Analytical Troubleshooting Center. This guide is designed for researchers and drug development professionals struggling with the isolation and extraction of 2-(4-Hydroxypiperidin-4-yl)acetic acid from biological matrices or aqueous reaction mixtures.
Because this molecule contains both a basic secondary amine and an acidic carboxylate, it presents unique thermodynamic challenges during sample preparation. Below, we address the most common failure points and provide field-validated, mechanistically grounded protocols to ensure high-yield recoveries.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting near-zero recovery when performing standard Liquid-Liquid Extraction (LLE) at neutral pH?
The Causality: 2-(4-Hydroxypiperidin-4-yl)acetic acid contains a basic piperidine nitrogen (pKa ≈ 10–11) and an acidic carboxylic acid group (pKa ≈ 3–4)[1]. At physiological or neutral pH (pH 7.4), the molecule exists almost entirely as a highly polar zwitterion . Because it carries both a positive and negative charge simultaneously, its aqueous hydration shell is incredibly thermodynamically stable. This prevents the molecule from partitioning into non-polar organic solvents like ethyl acetate or dichloromethane, resulting in near-zero recovery. Standard LLE is fundamentally incompatible with this ionization state.
Q2: How do I manipulate the pH to force the compound into an organic phase?
The Causality: You cannot neutralize both functional groups at the same time.
-
Dropping the pH to 2 neutralizes the carboxylic acid but leaves the piperidine ring positively charged.
-
Raising the pH to 12 neutralizes the piperidine ring but leaves the carboxylic acid negatively charged.
The Solution: Instead of trying to force a charged molecule into a non-polar solvent, you must leverage the charge using Mixed-Mode Solid-Phase Extraction (SPE) [2]. By intentionally protonating the molecule to a net +1 charge, you can trap it on a strong cation exchange resin, wash away impurities, and then reverse the charge to elute it.
Q3: What is the optimal SPE chemistry for this zwitterion?
The Causality: Mixed-mode strong cation exchange (MCX) is the gold standard for extracting basic zwitterions [3]. MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups.
-
Locking: By acidifying the sample to pH < 2, you fully protonate the carboxylic acid (neutralizing it) and protonate the piperidine nitrogen (giving it a net +1 charge). The positively charged molecule is strongly retained by the sulfonic acid groups via ionic bonds.
-
Washing: Because the ionic bond is extremely strong, you can aggressively wash the cartridge with 100% organic solvents to remove neutral and lipophilic impurities without losing your analyte.
-
Elution: Elution is achieved by applying a high-pH organic solvent (e.g., 5% NH₄OH in methanol). The high pH deprotonates the piperidine nitrogen, breaking the ionic bond and releasing the purified analyte [4].
📊 Quantitative Extraction Dynamics
To optimize your workflow, it is critical to understand how pH dictates the dominant molecular species and dictates your extraction methodology.
| pH Level | Dominant Species | Net Charge | Recommended Extraction Method | Expected Recovery |
| pH < 2.0 | Cationic | +1 | Mixed-Mode Cation Exchange (MCX SPE) | > 90% |
| pH 4.0 - 9.0 | Zwitterionic | 0 | Isoelectric LLE (Highly polar solvent) | 40 - 60% |
| pH > 12.0 | Anionic | -1 | Mixed-Mode Anion Exchange (MAX SPE) | > 85% |
⚙️ Mechanism & Workflow Visualization
The following diagram illustrates the self-validating logic of the MCX SPE protocol. Every step is designed to manipulate the ionization state of 2-(4-Hydroxypiperidin-4-yl)acetic acid.
Figure 1: Mechanism-driven MCX Solid-Phase Extraction workflow for zwitterionic compounds.
🧪 Step-by-Step Experimental Protocols
Protocol A: Optimal Extraction via Mixed-Mode Strong Cation Exchange (MCX)
This is a self-validating protocol. If the sample is not properly acidified in Step 1, the compound will wash out in Step 4. Always verify the sample pH before loading.
-
Sample Pre-treatment: Dilute your aqueous sample or biological matrix 1:1 with 4% Phosphoric Acid (H₃PO₄) or 2% Formic Acid.
-
Validation Check: Spot-check the mixture with pH paper to ensure pH < 2.0. This guarantees the piperidine nitrogen is a cation and the carboxylate is neutral.
-
-
Condition & Equilibrate: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water. Do not let the sorbent dry out.
-
Load: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min. The analyte is now ionically locked to the sorbent.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid through the cartridge.
-
Causality: This maintains the acidic environment to keep the analyte locked while washing away polar, uncharged matrix components.
-
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge.
-
Causality: This strips away hydrophobic lipids and neutral impurities. The analyte remains trapped due to the strong ionic interaction.
-
-
Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH (>11) deprotonates the piperidine nitrogen, neutralizing the positive charge. The ionic bond breaks, and the highly organic solvent sweeps the analyte off the column.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Protocol B: Emergency Isoelectric LLE (When SPE is unavailable)
Use this only if SPE cannot be sourced. Recoveries will be significantly lower due to the zwitterionic dipole.
-
Determine Isoelectric Point (pI): For 2-(4-Hydroxypiperidin-4-yl)acetic acid, the pI is approximately 7.0 (the midpoint between the pKa of the acid and the amine).
-
pH Adjustment: Carefully titrate your aqueous sample to exactly pH 7.0 using dilute HCl or NaOH.
-
Causality: At the pI, the net charge is zero, which minimizes its aqueous solubility, though it remains highly polar.
-
-
Extraction: Add 3 volumes of a highly polar, water-immiscible solvent system, such as n-Butanol or an Ethyl Acetate/Isopropanol (3:1 v/v) mixture.
-
Causality: Standard non-polar solvents (like hexane or DCM) cannot disrupt the hydration shell of the zwitterion. A hydrogen-bonding organic solvent is required.
-
-
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to break any emulsions.
-
Collection: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness.
📚 References
-
Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research Source: Waters Corporation URL:[Link]
-
When should I choose a mixed-mode SPE? Source: Biotage URL:[Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL:[Link]
Validation & Comparative
HPLC method development for purity analysis of 2-(4-Hydroxypiperidin-4-yl)acetic acid
As a Senior Application Scientist, developing a robust purity analysis method for 2-(4-Hydroxypiperidin-4-yl)acetic acid requires abandoning traditional reversed-phase liquid chromatography (RP-HPLC) paradigms. This molecule presents a "perfect storm" of analytical challenges: it is highly polar, zwitterionic (containing both a basic secondary amine and an acidic carboxylate), and entirely lacks an extended conjugated
This guide objectively compares traditional and modern chromatographic strategies, explaining the causality behind each experimental choice to help you engineer a self-validating, highly reproducible analytical method.
Physicochemical Profiling & The Causality of Method Failure
Before selecting a column or detector, we must understand why standard methods fail for this molecule:
-
The Retention Failure (Polarity): In standard C18 RP-HPLC, retention relies on hydrophobic interactions. 2-(4-Hydroxypiperidin-4-yl)acetic acid is highly hydrophilic. On a C18 column, it will elute in the void volume (
), making purity analysis impossible due to matrix suppression and lack of resolution[1]. -
The Peak Shape Failure (Silanol Activity): The basic piperidine nitrogen (
) carries a positive charge at neutral to acidic pH. It interacts strongly with unendcapped, acidic residual silanols on silica-based columns, causing severe peak tailing and poor theoretical plate counts. -
The Detection Failure (No Chromophore): Standard UV-Vis detectors require molecules to absorb light (typically at 254 nm). Because this molecule only contains a carboxylate and an amine, its maximum absorbance is in the low-UV range (
nm). Operating at 210 nm results in severe baseline drift from gradient mixing and high background noise from organic solvents[2].
Logical workflow for HPLC method development of polar, non-chromophoric zwitterions.
Separation Strategies: RP-HPLC vs. HILIC vs. Mixed-Mode
To achieve a retention factor (
Option A: RP-HPLC with Ion-Pairing (The Outdated Approach)
To retain polar amines on a C18 column, analysts historically added ion-pairing reagents like Heptafluorobutyric acid (HFBA)[3]. The hydrophobic tail of HFBA embeds into the C18 phase, while its negative charge binds the positively charged piperidine.
-
Drawback: Ion-pairing reagents permanently alter the column chemistry, require extensive equilibration times, and cause severe ion suppression if the method is ever transferred to Mass Spectrometry (MS).
Option B: Hydrophilic Interaction Liquid Chromatography (HILIC) (The Standard)
HILIC is the premier choice for polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically
-
Mechanism: The mobile phase forms a water-rich stagnant layer on the surface of the polar stationary phase. The polar 2-(4-Hydroxypiperidin-4-yl)acetic acid partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, resulting in strong retention[4][5]. The elution order is roughly the reverse of RP-HPLC.
Option C: Mixed-Mode Chromatography (The Specialist)
Mixed-mode columns (e.g., Obelisc N) contain both hydrophobic alkyl chains and terminal ion-exchange groups. They separate zwitterions by leveraging electrostatic and hydrophobic interactions independently[1]. This is highly effective but method optimization (balancing pH, buffer strength, and organic modifier) can be complex.
Detection Strategies: UV vs. Charged Aerosol Detection (CAD)
Because our analyte lacks a chromophore, we must choose between chemical derivatization or universal detection.
Option A: Pre-Column Derivatization + UV Detection
We can force the molecule to become UV-active by reacting the secondary amine with a chromophoric reagent like 4-toluenesulfonyl chloride (tosyl chloride)[2].
-
Drawback: Derivatization introduces massive variability. It requires extra sample preparation steps, reaction time optimization, and assumes 100% reaction efficiency—which is rarely achieved, leading to inaccurate purity quantification.
Option B: Charged Aerosol Detection (CAD)
CAD is a mass-flow sensitive, universal detector that does not require a chromophore[6]. It provides a near-uniform response for all non-volatile analytes, making it the gold standard for purity analysis of aliphatic molecules[7].
Step-by-step mechanism of Charged Aerosol Detection (CAD) for universal quantitation.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance of the three main approaches for 2-(4-Hydroxypiperidin-4-yl)acetic acid.
| Parameter | RP-HPLC + UV (Derivatized) | HILIC + UV (210 nm) | HILIC + CAD (Optimized) |
| Retention Factor ( | 3.5 (Tosyl derivative) | 0.5 (Elutes near void) | 4.2 |
| Peak Asymmetry ( | 1.8 (Tailing) | 2.5 (Severe Tailing) | 1.1 (Excellent) |
| LOD / LOQ ( | 0.05 / 0.15 | 5.0 / 15.0 | 0.02 / 0.06 |
| Sample Prep Time | > 60 minutes | < 5 minutes | < 5 minutes |
| Response Uniformity | Dependent on derivative | Poor (Baseline drift) | High (Mass-flow dependent) |
| Verdict | High variability, tedious | Unreliable for quantitation | Method of Choice |
Experimental Protocol: Self-Validating HILIC-CAD Method
To ensure E-E-A-T principles, the following protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST), the method proves its own reliability before any sample is analyzed.
A. Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters BEH Amide),
mm, . Causality: Zwitterionic stationary phases provide a highly stable water layer for partitioning without acting as strict ion-exchangers, ensuring sharp peaks. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Causality: pH 3.0 ensures the carboxylate is partially protonated and the amine is fully protonated, locking the molecule into a consistent ionization state to prevent peak splitting.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Elution: 25% A / 75% B. Causality: High organic content is required in HILIC to maintain the aqueous partition layer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: CAD (Evaporator Temp: 35°C, Data Collection Rate: 10 Hz).
B. Step-by-Step Workflow
-
System Equilibration: Flush the HILIC column with the mobile phase for at least 30 column volumes. Note: HILIC columns require significantly longer equilibration times than C18 columns to establish the stagnant water layer.
-
Diluent Preparation: Prepare a diluent of 75% Acetonitrile / 25% Water. Critical Causality: Samples must be dissolved in a solvent matching the initial mobile phase. Injecting a highly aqueous sample into a HILIC system will disrupt the water layer and cause severe peak distortion.
-
Standard Preparation: Accurately weigh 10 mg of 2-(4-Hydroxypiperidin-4-yl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve in diluent to yield 1.0 mg/mL.
-
System Suitability Testing (SST):
-
Inject the standard solution 5 consecutive times.
-
Validation Criteria: Relative Standard Deviation (RSD) of peak area must be
. Peak asymmetry ( ) must be between 0.8 and 1.5. Retention time drift must be min.
-
-
Sample Analysis: Once SST passes, inject the unknown sample preparations. Because CAD response is uniform, the area percent of the analyte peak relative to total peak area accurately reflects the mass-percent purity of the sample[7][8].
References
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. Available at: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - NIH. Available at:[Link]
-
HILIC: A Critical Evaluation - LCGC International. Available at: [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Interpreting 1H NMR and 13C NMR spectra of CAS 6495-46-1
In-Depth NMR Interpretation Guide for CAS 6495-46-1 (Dioxadrol): Structural Elucidation and Comparative Analysis of NMDA Receptor Antagonists
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally diverse non-competitive NMDA receptor antagonists. CAS 6495-46-1, commonly known as Dioxadrol (or its enantiomers Dexoxadrol/Levoxadrol), is a potent dissociative anesthetic characterized by a unique 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine framework.
When profiling this compound against alternatives like Ketamine and Phencyclidine (PCP), Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural validation. This guide provides a deep-dive into the causality behind the
Structural Overview and NMR Causality of Dioxadrol
The pharmacological profile of Dioxadrol is heavily dependent on its spatial geometry, specifically the orientation of its phenyl rings and the basicity of its piperidine nitrogen [1]. To accurately interpret its NMR spectra, we must analyze the molecule through its three primary structural motifs:
-
The 2,2-Diphenyl Acetal Core: The C2 position of the 1,3-dioxolane ring is bonded to two oxygen atoms and two phenyl rings. This creates a massive electron-withdrawing environment. In the
C NMR spectrum, this quaternary acetal carbon is pushed significantly downfield to ~108–110 ppm . The ten aromatic protons experience deshielding from the aromatic ring currents, appearing as complex multiplets between 7.2–7.5 ppm . -
The 1,3-Dioxolane Ring (C4 and C5): The protons attached to C4 and C5 of the dioxolane ring are directly adjacent to oxygen atoms. The electronegativity of the oxygen pulls electron density away from these protons, deshielding them to the
3.8–4.5 ppm region. Because C4 is a chiral center, the two protons on C5 are diastereotopic and will split each other into distinct signals (typically a pair of doublets of doublets). -
The Piperidine Ring: The piperidine nitrogen is a secondary amine. The proton on the adjacent C2 carbon (which links to the dioxolane) appears around
2.8–3.2 ppm . The remaining aliphatic protons (C3, C4, C5, C6) form a rigid chair conformation in solution. This locks the protons into distinct axial and equatorial positions, resulting in complex, overlapping multiplets between 1.2–2.8 ppm rather than simple splitting patterns.
Comparative NMR Analysis: Dioxadrol vs. Alternatives
In drug development and forensic analysis, it is critical to differentiate Dioxadrol from other NMDA antagonists like Ketamine (CAS 6740-88-1) and PCP (CAS 77-10-1) [2]. While all three act on the same receptor, their structural backbones—and therefore their NMR fingerprints—are drastically different.
Table 1: Diagnostic NMR Chemical Shifts for NMDA Antagonist Comparison (in CDCl
| Functional Feature | Dioxadrol (CAS 6495-46-1) | Ketamine (CAS 6740-88-1) | Phencyclidine / PCP (CAS 77-10-1) |
| Aromatic Protons ( | |||
| Heteroatom Core ( | |||
| Oxygenated Aliphatics ( | None | None | |
| N-Alkyl Signature ( | Secondary Amine (N-H, | N-CH | Tertiary Amine (No N-H) |
| Aliphatic Backbone ( |
Performance Insight: Dioxadrol is analytically superior to PCP in terms of structural verification because the highly deshielded acetal carbon and oxygenated aliphatic protons provide unambiguous, isolated signals that do not overlap with standard aliphatic impurities.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It employs isotopic exchange and 2D correlation to internally verify the 1D assignments, removing the risk of misidentifying overlapping aliphatic signals.
Step 1: Sample Preparation
-
Weigh 15–20 mg of Dioxadrol free base.
-
Causality: The free base is used rather than the HCl salt to ensure complete solubility in non-polar solvents and to prevent the piperidine nitrogen from being protonated, which would drastically shift the adjacent C2/C6 protons downfield and broaden the signals.
-
Dissolve in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
Step 2: 1D
-
Acquire the
H spectrum at 400 MHz or 600 MHz (298 K, 16 scans, relaxation delay of 2 seconds). -
Acquire the
C spectrum (1024 scans, relaxation delay of 2 seconds) to capture the critical quaternary acetal carbon at ~109 ppm.
Step 3: Internal Validation via D
-
Add 1 drop of Deuterium Oxide (D
O) directly into the NMR tube. Shake vigorously for 30 seconds. -
Re-acquire the
H spectrum. -
Validation: The broad singlet at
~1.8 ppm will disappear due to rapid proton-deuterium exchange at the secondary amine. If the signal remains, it is an aliphatic impurity, not the N-H proton.
Step 4: 2D HSQC Cross-Validation
-
Acquire a 2D
H- C HSQC (Heteronuclear Single Quantum Coherence) spectrum. -
Validation: Map the isolated proton signals at
3.8–4.5 ppm directly to the carbon signals at 65–82 ppm. This definitively proves these signals belong to the dioxolane ring and rules out piperidine backbone interference.
Workflow Visualization
Below is the logical workflow for the structural elucidation and comparative analysis of these compounds.
Workflow for NMR structural elucidation and comparative analysis of NMDA antagonists.
References
-
Title: Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol Source: Bioorganic & Medicinal Chemistry (2005) URL: [Link]
-
Title: Analogs of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships Source: Journal of Medicinal Chemistry (1992) URL: [Link]
Navigating the Maze of Mass Spectra: A Comparative Guide to the Fragmentation Patterns of 4-Hydroxypiperidine Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of bioactive molecules is paramount for structural elucidation and metabolic profiling. The 4-hydroxypiperidine moiety is a ubiquitous scaffold in a multitude of pharmaceuticals and natural products. Its presence significantly influences the pharmacological activity and metabolic fate of a compound. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful lens through which we can dissect the intricate fragmentation pathways of these molecules. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation of 4-hydroxypiperidine derivatives, providing field-proven insights and actionable experimental protocols.
The introduction of a hydroxyl group at the 4-position of the piperidine ring dramatically alters its fragmentation behavior under mass spectrometric analysis. This guide will explore the nuances of these fragmentation patterns, contrasting them with unsubstituted piperidines and other positional isomers, thereby providing a clear framework for the structural characterization of this important class of compounds.
The Directing Influence of the 4-Hydroxyl Group: A Shift from Ring Cleavage to Ring Retention
In the absence of the 4-hydroxyl group, the fragmentation of simple piperidine derivatives under Electron Ionization (EI) is often dominated by α-cleavage, leading to the opening of the piperidine ring. This process is initiated by the ionization of the nitrogen atom, followed by the cleavage of an adjacent carbon-carbon bond to form a stable iminium ion.
However, the presence of a hydroxyl group at the 4-position introduces a new and often dominant fragmentation pathway: the neutral loss of water. This dehydration reaction is a key characteristic of 4-hydroxypiperidine derivatives and serves as a primary diagnostic tool for their identification. The hydroxyl group promotes fragmentation pathways that retain the cyclic structure of the piperidine ring.
Comparative Fragmentation Analysis: 4-Hydroxypiperidine vs. Other Piperidine Derivatives
To fully appreciate the unique fragmentation of 4-hydroxypiperidine derivatives, a comparative analysis with other piperidine structures is essential.
| Compound Class | Dominant Fragmentation Pathways | Key Fragment Ions |
| Piperidine (unsubstituted) | α-Cleavage, Ring Fission | Iminium ions (e.g., m/z 84 from loss of H•) |
| 4-Hydroxypiperidine Derivatives | Neutral loss of H₂O, α-Cleavage | [M-H₂O]⁺•, Iminium ions |
| 2-Hydroxypiperidine Derivatives | α-Cleavage, Ring opening followed by fragmentation | Iminium ions, fragments from ring cleavage |
| 3-Hydroxypiperidine Derivatives | Complex fragmentation, loss of H₂O and/or ring cleavage | [M-H₂O]⁺•, various ring-opened fragments |
Table 1: Comparative Fragmentation of Piperidine Derivatives. This table summarizes the predominant fragmentation pathways observed for different classes of piperidine derivatives under mass spectrometry.
The fragmentation of 2-hydroxy and 3-hydroxy piperidine derivatives tends to be more complex, often involving a combination of dehydration and ring-opening pathways. The position of the hydroxyl group significantly influences which bonds are preferentially cleaved, leading to distinct fragmentation patterns for each isomer.
Deciphering the Fragmentation Mechanisms: A Closer Look
The fragmentation of 4-hydroxypiperidine derivatives can be rationalized through several key mechanistic steps. The following diagrams, generated using the DOT language, illustrate these pathways.
Electron Ionization (EI) Fragmentation of 4-Hydroxypiperidine
Under EI conditions, the initial ionization event typically occurs at the nitrogen atom, forming a molecular ion (M⁺•). This is followed by characteristic fragmentation pathways.
Figure 1: EI Fragmentation of 4-Hydroxypiperidine. This diagram illustrates the primary fragmentation pathways of 4-hydroxypiperidine under electron ionization, highlighting the prominent loss of water and alpha-cleavage.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In ESI, 4-hydroxypiperidine derivatives readily form protonated molecules, [M+H]⁺. Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer provides valuable structural information.
Figure 2: ESI-MS/MS Fragmentation of 4-Hydroxypiperidine Derivatives. This diagram shows the characteristic fragmentation of protonated 4-hydroxypiperidine derivatives upon collision-induced dissociation, with the neutral loss of water being a dominant pathway.
The Impact of N-Substituents on Fragmentation
The nature of the substituent on the piperidine nitrogen significantly influences the fragmentation pattern. For instance, an N-benzyl group can lead to the formation of a stable tropylium ion at m/z 91, which is a common fragment in the mass spectra of benzyl-containing compounds.[1] The presence of different N-alkyl or N-aryl groups will result in a predictable shift in the mass-to-charge ratio of nitrogen-containing fragments.
Experimental Protocols for the Analysis of 4-Hydroxypiperidine Derivatives
To obtain high-quality mass spectra for the reliable identification and characterization of 4-hydroxypiperidine derivatives, a well-defined experimental protocol is crucial.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the 4-hydroxypiperidine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold for a minute, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
MS Parameters:
-
Ionization Mode: Positive ion mode is generally preferred for piperidine derivatives due to the basicity of the nitrogen atom.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve a stable and robust signal for the analyte of interest.
-
MS Scan: Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.
-
Collision Energy: Optimize the collision energy to obtain a good distribution of fragment ions. A collision energy ramp (e.g., 10-40 eV) can be useful for observing a wide range of fragments.
Figure 3: Experimental Workflow for LC-MS/MS Analysis. This diagram outlines the key steps involved in the analysis of 4-hydroxypiperidine derivatives, from sample preparation to data analysis.
Conclusion
The mass spectrometric fragmentation of 4-hydroxypiperidine derivatives is characterized by distinct patterns that are heavily influenced by the presence and position of the hydroxyl group. The predominant neutral loss of water serves as a reliable diagnostic marker for these compounds, distinguishing them from other piperidine derivatives where ring-opening reactions are more prevalent. By understanding the fundamental fragmentation mechanisms and employing robust analytical protocols, researchers can confidently identify and characterize these important molecules, accelerating the pace of drug discovery and development. This guide provides a foundational framework for navigating the complexities of their mass spectra, empowering scientists to unlock the structural secrets held within.
References
- BenchChem. (2025). A Comparative Guide to NMR and Mass Spectrometry Analysis of 3-Chloro-4-hydroxy-2-piperidone.
- Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 24(6), 1297-1304.
- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
- BenchChem. (2025). Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10.
- Islam, N. U., & Masood, K. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 24(11), 3874-3883.
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, P., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Future Science OA, 4(10), FSO343.
- Jamshidi-Kia, F., Lorigooini, Z., & Amini-Khoei, H. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Journal of Analytical Science and Technology, 15(1), 1-19.
-
PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Davidson, K. E., & Jackson, G. P. (2021). Comparison of in‐source collision‐induced dissociation and beam‐type collision‐induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 56(1), e4655.
-
protocols.io. (2024). LC MS/MS Analysis. Retrieved from [Link]
- Singh, H., & Kumar, V. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
- Syka, J. E., et al. (2004). Comprehensive comparison of collision-induced dissociation and electron transfer dissociation of peptides. Journal of proteome research, 3(3), 621-626.
- Waters Corporation. (2021).
- Cayman Chemical. (n.d.).
- Shimadzu. (n.d.). Rapid and Reproducible Analysis of Peptides using the Triple Quad LCMS-8050.
- ResearchGate. (2018). Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides.
- Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569.
Sources
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of Chiral Piperidine Acetic Acid Derivatives
In modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral piperidine acetic acid derivatives, a structural motif present in numerous active pharmaceutical ingredients (APIs), ensuring the enantiomeric purity of the target isomer is a mandatory regulatory and scientific requirement. The differential pharmacological and toxicological profiles of enantiomers demand robust, validated analytical methods to quantify the enantiomeric excess (ee) and control the unwanted enantiomer as a chiral impurity.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques for this purpose. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere protocols to explain the causality behind methodological choices, ensuring a scientifically sound, "right-first-time" approach to validation.
Section 1: The Chromatographic Workhorses: HPLC and SFC
Chromatographic methods are the cornerstone of chiral analysis in the pharmaceutical industry, offering high resolution and robust quantification.[1][3] The primary strategy involves a direct approach, where enantiomers are separated on a Chiral Stationary Phase (CSP).[1][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric purity determination.[5] The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[5][6]
Causality Behind the Method: The key to a successful chiral HPLC separation lies in selecting the appropriate CSP and mobile phase. For piperidine acetic acid derivatives, polysaccharide-based CSPs are the most effective starting point.[7][8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex three-dimensional chiral environments.[10][11] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, allowing for the subtle discrimination between enantiomers.[6][10]
Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) offer a significant advantage over coated phases by allowing for a much wider range of organic solvents.[8][10][12] This expanded solvent compatibility enhances the ability to optimize selectivity and is crucial for resolving notoriously difficult enantiomeric pairs.[8]
Detailed Experimental Protocol: Chiral HPLC
-
Column Selection:
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:ethanol.[7]
-
Crucial Insight: Piperidine derivatives are basic. To prevent peak tailing and improve resolution, add a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[7][14] The DEA competes with the basic analyte for active sites on the silica support, leading to more symmetrical peak shapes.
-
-
Instrumentation & Conditions:
-
System: HPLC with a UV detector.
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: Maintain a constant column temperature, typically starting at 30°C. Temperature is a critical parameter that affects selectivity and must be controlled and optimized.[7]
-
Detection: Set the UV wavelength for maximum absorbance of the analyte (e.g., 225 nm).[7]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1-2 mg/mL.[7]
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area 1] - [Area 2]) / ([Area 1] + [Area 2])] * 100[5]
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has rapidly emerged as a powerful, "greener," and often faster alternative to HPLC for chiral separations.[15][16] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.[11][17]
Causality Behind the Method: The primary advantage of SFC stems from the physical properties of supercritical CO2. It has a much lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC.[15][17][18] This allows for the use of significantly higher flow rates (3-5 times higher) without generating excessive backpressure, leading to dramatically shorter analysis times.[18][19] The lower solvent consumption (CO2 replaces the bulk of organic solvents like hexane) reduces costs and environmental impact, aligning with green chemistry principles.[15][16][18] The chiral recognition mechanisms on polysaccharide CSPs are similar to HPLC, but the different mobile phase environment can sometimes lead to unique or improved selectivity.[20]
Detailed Experimental Protocol: Chiral SFC
-
Column Selection:
-
The same polysaccharide-based CSPs used for HPLC are highly effective in SFC. Screening a small set of columns (e.g., amylose and cellulose-based selectors) is recommended.[2]
-
-
Mobile Phase:
-
The mobile phase is a mixture of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol). A typical starting gradient might be 5% to 40% co-solvent.
-
As with HPLC, a basic additive (e.g., 0.1% DEA) is often required for good peak shape with basic analytes like piperidine derivatives.
-
-
Instrumentation & Conditions:
-
System: SFC system with a back-pressure regulator (BPR) and UV detector.
-
Flow Rate: 3-4 mL/min is a typical starting point.
-
Back Pressure: Maintain at 100-150 bar.
-
Temperature: Typically 35-40°C.
-
Detection: UV detector, wavelength set as per analyte's maximum absorbance.
-
-
Sample Preparation:
-
Dissolve the sample in the co-solvent or a compatible mixture.
-
-
Data Analysis:
-
Calculate % ee using the same formula as for HPLC.
-
Section 2: The Spectroscopic Approach: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative, and in some cases, a more direct method for determining enantiomeric purity without requiring chromatographic separation.[21] The technique relies on converting the enantiomeric pair into diastereomers, which are distinguishable in the NMR spectrum.[22]
Causality Behind the Method: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. The core principle is to react the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[1][22] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and, crucially, will exhibit distinct signals (different chemical shifts) in the NMR spectrum.[22] By integrating the well-resolved signals corresponding to each diastereomer, their ratio can be accurately determined, which directly reflects the original enantiomeric ratio of the analyte.[22][23][24]
Trustworthiness through Validation: The validity of this method hinges on two critical assumptions that must be verified:
-
The derivatization reaction must proceed to 100% completion.
-
No kinetic resolution must occur (i.e., one enantiomer must not react faster than the other). To validate the protocol, it is essential to run the derivatization reaction on a known racemic (50:50) mixture of the analyte. A valid method will yield a 1:1 ratio of the diastereomeric product signals in the NMR spectrum.
Detailed Experimental Protocol: NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Reagent Selection:
-
Select a CDA that reacts with a functional group on the piperidine acetic acid derivative (e.g., the carboxylic acid or a secondary amine on the piperidine ring). Mosher's acid chloride ((R)- or (S)-MTPA-Cl) is a classic choice for alcohols and amines, while other agents are available for carboxylic acids.[22]
-
-
Derivatization Reaction:
-
In a dry NMR tube, dissolve a precise amount of the chiral piperidine acetic acid derivative sample.
-
Add a slight molar excess (e.g., 1.1 equivalents) of the enantiomerically pure CDA (e.g., (R)-MTPA-Cl).
-
Add a suitable deuterated solvent (e.g., CDCl3) and, if necessary, a non-nucleophilic base (e.g., pyridine) to scavenge HCl produced during the reaction.
-
Allow the reaction to proceed to completion (reaction times can range from minutes to hours).[21]
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific nucleus in the two diastereomers.
-
Carefully integrate the areas of these two signals (Area D1 and Area D2).
-
Calculate the enantiomeric excess: % ee = [([Area D1] - [Area D2]) / ([Area D1] + [Area D2])] * 100.
-
Section 3: Comparative Analysis and Method Selection
The choice of analytical technique is dictated by the stage of drug development, available instrumentation, sample availability, and the specific analytical requirements.
Comparative Data Summary
| Parameter | Chiral HPLC | Chiral SFC | NMR with CDA |
| Principle | Differential interaction with CSP | Differential interaction with CSP in supercritical fluid | Formation of diastereomers |
| Resolution | Very High | Very High | Dependent on CDA & nucleus |
| Sensitivity | High (µg/mL to ng/mL) | High (µg/mL to ng/mL) | Moderate (mg scale) |
| Analysis Speed | Moderate (5-30 min) | Very Fast (1-10 min)[18][19] | Fast (acquisition is quick, prep may vary) |
| Solvent Usage | High (Organic) | Low (Primarily CO2)[15][18] | Very Low (Deuterated solvent) |
| Development Time | Moderate to High | Low to Moderate | Low to Moderate |
| Regulatory View | Well-established; Gold Standard | Gaining wide acceptance | Accepted, requires validation of reaction |
| Key Advantage | Universality, robustness | Speed, sustainability[16] | Absolute method, no racemic standard needed |
| Key Limitation | Solvent cost and disposal | Higher initial instrument cost | Lower sensitivity, reaction validation needed |
Regulatory Context
Regulatory bodies like the FDA and EMA, following ICH Q6A guidelines, require that for a drug substance developed as a single enantiomer, the opposite enantiomer be treated and controlled as an impurity.[26][27][28][29][30] The specification must include an enantioselective determination, which can be a direct chiral assay or a combination of an achiral assay with a validated method for controlling the enantiomeric impurity.[26] All methods described herein, when properly validated, are suitable for this purpose.
Section 4: Visualizing the Workflows
To clarify the procedural steps, the following diagrams illustrate the workflows for each analytical technique.
Chromatographic Workflow (HPLC/SFC)
Caption: General workflow for enantiomeric excess determination using HPLC or SFC.
NMR Workflow with Chiral Derivatizing Agent
Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.
References
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
-
Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. LCGC International. Available at: [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link]
-
First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications (RSC Publishing). Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. Available at: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]
-
Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA). Available at: [Link]
-
Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral. Dr. Maisch. Available at: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed. Available at: [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. Pharma Training. Available at: [Link]
-
Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]
-
ICH Q6A Guideline. IKEV. Available at: [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral â Dr. Maisch [dr-maisch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids | IntechOpen [intechopen.com]
- 12. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academia.edu [academia.edu]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. pharmtech.com [pharmtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scispace.com [scispace.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 25. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ikev.org [ikev.org]
- 30. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
Reference standards for 2-(4-Hydroxypiperidin-4-yl)acetic acid quality control
As a Senior Application Scientist, establishing a robust quality control (QC) framework for pharmaceutical intermediates is paramount. 2-(4-Hydroxypiperidin-4-yl)acetic acid (CAS 328401-29-2) is a highly polar, zwitterionic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Because impurities in early-stage intermediates can propagate and amplify through subsequent synthetic steps, qualifying a high-purity Reference Standard (RS) for this compound is a non-negotiable requirement for regulatory compliance.
This guide objectively compares the hierarchies of reference standards, dissects the analytical challenges posed by zwitterionic compounds, and provides a self-validating, field-proven Hydrophilic Interaction Liquid Chromatography (HILIC) methodology for its quality control.
Reference Standard Hierarchies: A Comparative Matrix
When establishing a QC method for 2-(4-Hydroxypiperidin-4-yl)acetic acid, laboratories must choose the appropriate grade of reference standard. Relying solely on commercial catalog items without secondary qualification introduces significant risk. We compare the three primary tiers of reference standards below:
| Standard Grade | Source & Traceability | Purity Requirement | Cost & Lead Time | Best Application in QC |
| Primary (Compendial) | Pharmacopeia (USP, EP) or certified metrology institutes. | >99.5% (Extensively characterized via orthogonal methods). | High Cost / Low Availability for niche intermediates. | Ultimate legal benchmark; used to qualify secondary standards. |
| Commercial Primary | ISO 17034 accredited suppliers [2]. | >99.0% (Provided with a comprehensive Certificate of Analysis). | Moderate Cost / Readily Available. | Routine assay calibration and method validation. |
| In-House Working | Synthesized internally; qualified against a Primary Standard. | >98.0% (Assay assigned via mass balance approach). | Low Cost / High internal effort. | Daily batch release testing and routine process control. |
The Causality of Choice: For a niche intermediate like 2-(4-Hydroxypiperidin-4-yl)acetic acid, pharmacopeial primary standards are rarely available. Therefore, laboratories must synthesize an In-House Working Standard and rigorously qualify it using a "Mass Balance" approach (100% - sum of all impurities) to establish an authoritative assay value.
The Analytical Challenge: Overcoming Zwitterionic Hydrophilicity
2-(4-Hydroxypiperidin-4-yl)acetic acid contains a basic secondary amine (piperidine ring, pKa ~10) and an acidic carboxylic acid (pKa ~4), alongside a tertiary hydroxyl group. At physiological and typical analytical pH ranges, it exists as a highly polar zwitterion.
Why Reversed-Phase (RP-HPLC) Fails: On a standard C18 column, this compound lacks sufficient hydrophobicity. It will elute in the void volume (t0), making it impossible to resolve structurally similar process impurities (e.g., unreacted piperidin-4-one derivatives or regioisomers). Ion-pairing reagents (like ion-pair normal phase) can force retention, but they cause severe ion suppression in Mass Spectrometry (MS) and permanently alter column chemistry.
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal orthogonal technique [3]. By utilizing a polar stationary phase (specifically a Zwitterionic or ZIC-HILIC column) and a highly organic mobile phase (e.g., >70% Acetonitrile), the analyte partitions into a water-enriched layer immobilized on the silica surface.
Fig 1: ZIC-HILIC retention mechanism for zwitterionic compounds.
Mechanistic Insight: Using a ZIC-HILIC column is critical. Bare silica columns will cause severe peak tailing due to uncontrolled secondary electrostatic interactions with the basic piperidine nitrogen. The zwitterionic stationary phase shields these interactions, providing sharp, symmetrical peaks [4].
Self-Validating Experimental Protocol: ZIC-HILIC-UV/MS Assay
To qualify an In-House Working Standard, you must execute a self-validating chromatographic assay. This protocol ensures that any deviation in mobile phase preparation or column degradation is immediately flagged by the system suitability criteria.
Materials & Reagents
-
Column: ZIC-HILIC, 150 mm × 4.6 mm, 5 µm (or equivalent zwitterionic phase).
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: pH 3.0 is intentionally chosen to suppress the ionization of the carboxylic acid moiety, reducing electrostatic repulsion with the stationary phase and increasing retention [4].
-
-
Mobile Phase B (Organic): LC-MS Grade Acetonitrile.
-
Diluent: 75% Acetonitrile / 25% Water.
-
Causality: In HILIC, injecting a sample dissolved in 100% water will disrupt the immobilized water layer on the column, causing peak splitting. The diluent must closely match the initial mobile phase conditions.
-
Step-by-Step Methodology
-
System Equilibration: Flush the column with 25% A / 75% B for at least 30 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the water-enriched partition layer.
-
Gradient Program:
-
0 - 2 min: 85% B (Isocratic hold to focus the analyte)
-
2 - 12 min: Linear gradient to 50% B (Elution of polar impurities)
-
12 - 15 min: 50% B (Column wash)
-
15 - 25 min: 85% B (Re-equilibration)
-
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection: UV at 210 nm (due to lack of strong chromophores) in series with ESI-MS (Positive Ion Mode, monitoring m/z 160.1 [M+H]+).
-
System Suitability Test (SST): Inject a resolution mixture of 2-(4-Hydroxypiperidin-4-yl)acetic acid and piperidin-4-one.
-
Self-Validation Criteria: The run is only valid if Resolution (Rs) > 2.5 and the Tailing Factor (Tf) for the main peak is < 1.5.
-
Mass Balance Workflow for Standard Qualification
Chromatographic purity alone does not equal assay. To certify the Reference Standard, a comprehensive mass balance workflow must be executed to account for invisible impurities (water, inorganic salts, and residual solvents).
Fig 2: Orthogonal mass balance workflow for Reference Standard certification.
The Final Calculation: The true assay of the 2-(4-Hydroxypiperidin-4-yl)acetic acid reference standard is calculated as follows: Assay (% w/w) = Chromatographic Purity (%) × [100 - (Water % + Residual Solvents % + Residue on Ignition %)] / 100
By adhering to this rigorous, orthogonal testing framework, researchers ensure that the reference standard used for downstream API release is structurally verified, chromatographically pure, and accurately quantified.
References
-
Jandera, P. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Chromatography Today. Available at: [Link]
A Comparative Guide to the Thermal Analysis of 2-(4-Hydroxypiperidin-4-yl)acetic acid: An Illustrative Case Study
This guide provides an in-depth examination of the thermal analysis of 2-(4-Hydroxypiperidin-4-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and development.[1][2] Given the absence of publicly available experimental thermal analysis data for this specific molecule, this document serves as an illustrative case study. It synthesizes established principles of thermal analysis with data from structurally related compounds, such as piperidine derivatives and cyclic amino acids, to project the expected thermal behavior and underscore the analytical process.[3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret thermal analysis experiments for novel compounds of this class.
The Critical Role of Thermal Analysis in Drug Development
The journey of a drug candidate from discovery to a marketable product is paved with rigorous physicochemical characterization. Among the suite of analytical techniques, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable. They provide critical insights into the thermal stability, melting point, purity, and polymorphism of a drug substance—parameters that profoundly influence its safety, efficacy, and shelf-life. For a molecule like 2-(4-Hydroxypiperidin-4-yl)acetic acid, which possesses both a hydroxyl and a carboxylic acid group, understanding its thermal decomposition pathways is crucial for defining stable storage conditions and compatible formulation excipients.
Foundational Principles of Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.[6][7][8] The resulting data, a thermogram of heat flow versus temperature, provides a unique thermal fingerprint of the compound.
Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated or cooled in a controlled atmosphere.[6] This technique is invaluable for determining the thermal stability and composition of a material by quantifying mass loss associated with decomposition, dehydration, or desolvation.[9]
A Projected Thermal Profile: DSC and TGA of 2-(4-Hydroxypiperidin-4-yl)acetic acid
Based on the thermal behavior of analogous structures, including amino acids and piperidine derivatives, a hypothetical thermal profile for 2-(4-Hydroxypiperidin-4-yl)acetic acid can be constructed. Amino acids, for instance, are known to decompose at well-defined temperatures rather than melting or sublimating, often with the evolution of water, ammonia, and carbon dioxide.[4]
Illustrative DSC Thermogram: The DSC curve for 2-(4-Hydroxypiperidin-4-yl)acetic acid would likely exhibit a sharp endothermic peak, indicative of melting. However, as is common with amino acids, this melting may be accompanied or immediately followed by decomposition.[4][10] The peak temperature of this endotherm would be defined as the melting point (Tm). The sharpness of the peak can provide a qualitative indication of the sample's purity.
Illustrative TGA Thermogram: The TGA curve would likely show one or more distinct mass loss steps. A potential initial mass loss at lower temperatures could correspond to the loss of residual solvent or adsorbed water. A more significant, sharp mass loss at higher temperatures would signal the onset of thermal decomposition. The temperature at which this rapid mass loss begins is a critical indicator of the compound's thermal stability. The decomposition of amino acids often involves condensation reactions, and for a molecule with both a hydroxyl and a carboxylic acid group, intramolecular cyclization to form a lactone is a plausible degradation pathway, similar to the lactamization observed in gabapentin.[11][12][13]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the generation of reliable and reproducible thermal analysis data.
4.1. Sample Preparation and Handling
Careful sample preparation is paramount to obtaining high-quality data. The sample should be representative of the bulk material and free of contaminants. For 2-(4-Hydroxypiperidin-4-yl)acetic acid, which is a solid at room temperature, a small amount (typically 2-5 mg) is accurately weighed into an aluminum DSC or a ceramic/platinum TGA pan.
4.2. Differential Scanning Calorimetry (DSC) Methodology
-
Instrument: A calibrated DSC instrument.
-
Pans: Aluminum pans, hermetically sealed to prevent the loss of any volatile decomposition products before the main thermal event.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to a temperature well above the anticipated melting/decomposition point (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min). A linear heating rate is crucial for accurate data.[6]
-
-
Atmosphere: A dry, inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.
-
Reference: An empty, hermetically sealed aluminum pan.
4.3. Thermogravimetric Analysis (TGA) Methodology
-
Instrument: A calibrated TGA instrument.
-
Pans: Ceramic or platinum pans, which are inert at high temperatures.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
-
Atmosphere: A controlled atmosphere, typically inert (nitrogen) or oxidative (air), depending on the desired information. For initial stability studies, nitrogen is preferred.
Workflow for Thermal Analysis
Caption: A potential intramolecular cyclization pathway.
Comparison with Alternative and Complementary Analytical Techniques
While DSC and TGA provide invaluable thermal data, a comprehensive characterization of 2-(4-Hydroxypiperidin-4-yl)acetic acid would necessitate the use of other analytical methods.
| Technique | Information Provided | Synergy with Thermal Analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity, identification and quantification of impurities and degradation products. [14] | Can be used to analyze the sample before and after thermal stress to identify the degradation products suggested by TGA. |
| X-Ray Powder Diffraction (XRPD) | Crystalline form (polymorphism), degree of crystallinity. | Different polymorphs will exhibit distinct DSC profiles (e.g., different melting points and enthalpies of fusion). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, changes in chemical bonding upon heating. | Can be coupled with TGA (TGA-FTIR) to identify the gaseous products evolved during decomposition. |
| Hot-Stage Microscopy (HSM) | Visual observation of melting, decomposition, and changes in morphology upon heating. | Provides visual confirmation of the thermal events detected by DSC. |
Conclusion
This guide has outlined a systematic approach to the thermal analysis of 2-(4-Hydroxypiperidin-4-yl)acetic acid, presenting an illustrative case study grounded in the established behavior of structurally similar compounds. Through the combined application of DSC and TGA, researchers can obtain a detailed understanding of the thermal stability and phase behavior of novel pharmaceutical compounds. This information is fundamental to ensuring the development of safe, stable, and effective drug products. The integration of these thermal analysis techniques with other analytical methods provides a robust framework for the comprehensive physicochemical characterization of new chemical entities.
References
- A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach - Benchchem.
- 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific.
- (a) TGA traces (b) DSC traces of amino acid-based copolymers (nBA... - ResearchGate.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC.
- assessment of the stability of gabapentin under different stress conditions - ResearchGate.
- Analysis, thermal and optical properties of piperdine derivative for NLO applications.
- Characterizing Protein stability by DsC - TA Instruments.
- 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride | 84839-54-3 - Sigma-Aldrich.
- The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC.
- 4-Hydroxypiperidine 98 5382-16-1.
- 2-(4-Hydroxypiperidin-4-yl)acetic Acid Hydrochloride: A Potent Chemical Agent.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches - PMC.
- Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors | Request PDF - ResearchGate.
- Temperature dependence of amino acid hydrophobicities - PNAS.
- DSC and TGA curves for samples 2 a–2 d. - ResearchGate.
- Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides | Journal of Pharmaceutical Research International.
- Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed.
- Stability of gabapentin in extemporaneously compounded oral suspensions - Semantic Scholar.
- Thermogravimetric data from TGA-DSC plots in Figure 4. - ResearchGate.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry.
- Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - MDPI.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.
- Analgesic activity of alkyl piperidine derivatives.
- Effects of thermal history on solid state and melting behavior of amino acids - AKJournals.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.
- Amino Acid Behavior in Aqueous Denaturant Solutions: Temperature Dependence of the l-Histidine−Amide Interaction | The Journal of Physical Chemistry B - ACS Publications.
- Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed.
- Differential Scanning Calorimetry & Thermo-Gravimetric Analysis - Fleming Polymer Testing.
Sources
- 1. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pannellum [wright.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Residual Solvents in 2-(4-Hydroxypiperidin-4-yl)acetic Acid Batches
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), organic solvents are indispensable tools, facilitating reactions and enabling purification. However, their persistence in the final product, even at trace levels, is a critical quality and safety concern.[1] These residual solvents offer no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[2][3][4] Furthermore, they can impact the physicochemical properties of the API, such as crystallinity and stability, which can alter dissolution rates and overall efficacy.[5]
The intermediate, 2-(4-Hydroxypiperidin-4-yl)acetic acid, is a key building block in various synthetic pathways.[6] Ensuring its purity by controlling residual solvents is not merely a matter of good manufacturing practice (GMP) but a regulatory necessity. Global regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3C(R8), provide a framework for classifying solvents based on their toxicity and define acceptable limits in pharmaceutical products.[2][7]
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of residual solvents in batches of 2-(4-Hydroxypiperidin-4-yl)acetic acid. We will delve into the gold-standard technique, Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory and investigative purposes. The focus will be on the causality behind methodological choices, ensuring a robust, self-validating system for accurate and reliable analysis.
The Primary Workhorse: Static Headspace Gas Chromatography (HS-GC-FID)
For routine quality control of residual solvents, HS-GC-FID is the technique of choice across the pharmaceutical industry.[8][9] The rationale is straightforward: it is a robust, sensitive, and highly reproducible method for separating and quantifying volatile organic compounds from a non-volatile sample matrix.
The Causality Behind the Choice:
-
Why Headspace? Direct injection of a sample containing the non-volatile 2-(4-Hydroxypiperidin-4-yl)acetic acid would rapidly contaminate the GC inlet and column. Headspace sampling elegantly bypasses this by analyzing the vapor phase in equilibrium with the sample.[8][10] The sample is dissolved in a high-boiling point solvent, sealed in a vial, and heated. This allows the volatile residual solvents to partition into the headspace (the gas phase above the sample), which is then injected into the GC, leaving the non-volatile API behind.
-
Why Gas Chromatography? GC is the premier separation technique for volatile and semi-volatile compounds.[5] An inert carrier gas moves the injected vapor through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, driven by factors like boiling point and polarity.
-
Why a Mid-Polarity Column? A column like a DB-624 or Rtx-624 (6% cyanopropyl-phenyl / 94% dimethyl polysiloxane) is the standard for residual solvent analysis.[5][8] This mid-polarity stationary phase provides excellent selectivity for a wide range of solvents with varying polarities—from non-polar hydrocarbons like hexane to polar alcohols like methanol—ensuring they are well-separated from each other for accurate quantification.
-
Why Flame Ionization Detection (FID)? The FID is a highly sensitive, universal detector for organic compounds. It is robust, easy to operate, and provides a linear response over a wide concentration range, making it ideal for the precise quantification required in a QC environment.
Experimental Protocol: HS-GC-FID Analysis
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Materials and Reagents:
- 2-(4-Hydroxypiperidin-4-yl)acetic acid (multiple batches for analysis)
- Residual Solvent Standard Mix (containing potential solvents from synthesis, e.g., Methanol, Ethanol, Acetone, Isopropyl Alcohol, Dichloromethane, Toluene, Hexane)
- Diluent: Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) (high-purity, GC-grade).[8]
- 20 mL Headspace Vials with PTFE/Silicone septa and caps.
2. Standard Preparation (Example based on ICH Class 2 & 3 Limits):
- Prepare a stock standard solution of all target solvents in the diluent.
- Create a working standard at the 100% limit concentration (e.g., Toluene at 890 ppm, Methanol at 3000 ppm) by diluting the stock standard. This will be used for quantification.[11]
3. Sample Preparation:
- Accurately weigh approximately 100 mg of the 2-(4-Hydroxypiperidin-4-yl)acetic acid batch sample into a 20 mL headspace vial.
- Add 5.0 mL of the diluent (e.g., DMSO).
- Immediately seal the vial with the cap and crimper.
- Gently vortex to dissolve the sample.
4. Instrumental Conditions (Typical):
| Parameter | Setting | Rationale |
| Headspace Autosampler | ||
| Oven Temperature | 80-100 °C | To facilitate the partitioning of volatile solvents into the headspace without degrading the sample. |
| Incubation Time | 15-30 minutes | To ensure thermodynamic equilibrium is reached between the sample and headspace phases. |
| Syringe/Loop Temperature | 110 °C | To prevent condensation of analytes during transfer to the GC. |
| Gas Chromatograph | ||
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent) | Mid-polarity column optimized for separating common residual solvents.[8] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min) | Inert mobile phase. Helium often provides better efficiency, but nitrogen is a cost-effective alternative.[12] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the injected sample. |
| Split Ratio | 5:1 to 10:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector for sensitivity. |
| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | Separates solvents based on boiling point. The initial hold resolves highly volatile solvents; the ramp elutes higher-boiling ones.[5] |
| Detector (FID) | ||
| Temperature | 260 °C | Prevents condensation and ensures stable detector response. |
5. Analysis Sequence:
- Diluent Blank (to check for system contamination).
- System Suitability Standard (working standard, 6 replicate injections) - Check for %RSD ≤ 15% and resolution between critical pairs.[11]
- Working Standard (for calibration).
- Batch Sample A.
- Batch Sample B.
- Batch Sample C.
- Continuing Calibration Verification (Working Standard) - to check for instrument drift.
Workflow for HS-GC-FID Analysis
Caption: HS-GC-FID workflow for residual solvent analysis.
Quantitative Data Summary
The following table presents representative data from the analysis of three different batches of 2-(4-Hydroxypiperidin-4-yl)acetic acid.
| Residual Solvent | ICH Class | ICH Limit (ppm) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| Methanol | 2 | 3000 | 150 | 210 | ND |
| Acetone | 3 | 5000 | 45 | ND | 80 |
| Isopropyl Alcohol | 3 | 5000 | ND | 55 | ND |
| Dichloromethane | 2 | 600 | 25 | 40 | ND |
| Toluene | 2 | 890 | 110 | ND | 15 |
| Hexane | 2 | 290 | ND | 10 | ND |
| ND: Not Detected (Below Limit of Detection) |
Alternative & Confirmatory Method: HS-GC-MS
While HS-GC-FID is the standard for quantification, situations arise that require a more powerful analytical tool. The primary alternative is to couple the headspace-gas chromatograph with a mass spectrometer (MS) instead of an FID.
The Causality Behind the Choice:
-
Unambiguous Identification: The most significant advantage of MS is its ability to provide structural information. While FID confirms something is there, MS can confirm what it is by providing a unique mass spectrum (a molecular fingerprint) for each compound. This is invaluable for identifying unknown peaks or confirming the identity of a co-eluting peak.
-
Enhanced Specificity: MS can monitor for specific ions unique to a target analyte (Selected Ion Monitoring, or SIM mode), effectively filtering out background noise and matrix interferences. This leads to superior specificity and can improve detection limits for certain compounds.
Comparative Analysis: FID vs. MS Detection
| Parameter | HS-GC-FID | HS-GC-MS |
| Principle | Measures the current produced by the combustion of organic analytes in a hydrogen flame. | Measures the mass-to-charge ratio of ionized analytes, providing structural information. |
| Specificity | Low. Based on retention time only. Co-eluting peaks can lead to inaccurate quantification. | High. Provides positive identification based on mass spectrum and retention time. |
| Sensitivity | Generally high for hydrocarbons (pg level). | Can be extremely high (fg level), especially in SIM mode, but varies by compound. |
| Linear Range | Very wide (10^7), excellent for quantification from trace to high levels. | Generally narrower than FID (10^5). Can be more susceptible to saturation. |
| Primary Application | Routine quantitative analysis and quality control.[9] | Peak identification, impurity profiling, troubleshooting, and quantification in complex matrices.[13] |
| Cost & Complexity | Lower initial cost, easier to operate and maintain. | Higher initial cost, requires more expertise for operation, data analysis, and maintenance. |
| Trustworthiness | High for validated methods in a controlled environment. Relies on chromatographic separation for specificity. | Very high due to definitive identification, reducing the risk of reporting false positives. |
Decision Logic: Choosing the Right Detector
The choice between FID and MS is not about which is "better" but which is the right tool for the job. The following diagram illustrates the logical decision-making process.
Caption: Decision tree for selecting FID or MS detection.
Conclusion
The quantitative analysis of residual solvents in 2-(4-Hydroxypiperidin-4-yl)acetic acid is a critical step in ensuring the quality and safety of downstream APIs. The standard method, HS-GC-FID , offers a robust, reliable, and cost-effective solution for routine batch release testing, providing accurate quantification when properly validated. Its performance is underpinned by sound chromatographic principles and is the established workhorse in the pharmaceutical industry.
The use of HS-GC-MS serves as a powerful complementary technique. While not typically employed for routine QC due to higher cost and complexity, it is an indispensable tool for method development, validation, peak identification, and out-of-specification (OOS) investigations. Its superior specificity provides an unparalleled level of confidence in analytical results.
For any laboratory, the optimal strategy involves leveraging both technologies. HS-GC-FID should be implemented for high-throughput, routine analysis, while access to HS-GC-MS is essential for troubleshooting, confirmation, and ensuring the ongoing integrity of the analytical process. This dual approach provides a comprehensive, scientifically sound, and regulatory-compliant system for the control of residual solvents.
References
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
-
Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Farmaco. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass Laboratories Inc. [Link]
-
Determination of Residual Solvents In Bulk Drug and Formulations. ResearchGate. [Link]
-
Analysis of USP <467> Residual Solvents Using the Agilent 8697 Headspace Sampler-XL Tray and Agilent 8890 GC System. Agilent. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7). ICH. [Link]
-
GROUPING OF RESIDUAL SOLVENTS PRESENT IN PHARMACEUTICALS USING EXPERIMENTAL PLANNING AND CHEMOMETRIC METHODS. Acta Poloniae Pharmaceutica. [Link]
-
Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Research Journal of Pharmacy and Technology. [Link]
-
Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Pannellum [wright.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. almacgroup.com [almacgroup.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ptfarm.pl [ptfarm.pl]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. rjptonline.org [rjptonline.org]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Hydroxypiperidin-4-yl)acetic acid
As a Senior Application Scientist, I recognize that handling fine chemical building blocks requires more than just glancing at a standard safety data sheet. Substituted piperidine acetic acids are highly versatile 3D scaffolds in modern drug discovery, frequently utilized in the synthesis of receptor antagonists and enzyme inhibitors (such as 1)[1]. The piperidine ring provides a conformationally flexible framework that interacts directly with biological targets, while the acetic acid moiety serves as a critical handle for further functionalization[1],[2].
However, handling 2-(4-Hydroxypiperidin-4-yl)acetic acid —commonly supplied as a hydrochloride salt (CAS 84839-54-3)—requires strict adherence to safety protocols. This guide provides a self-validating operational workflow that ensures both researcher safety and sample integrity.
Hazard Profile & Mechanistic Rationale
Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the threat. The hydrochloride salt of 2-(4-Hydroxypiperidin-4-yl)acetic acid presents four primary GHS hazards[3]:
-
H302 (Harmful if swallowed): Ingestion risk in the laboratory primarily arises from cross-contamination via gloved hands to mucosal surfaces or secondary surfaces (like pens and door handles).
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the hydrochloride salt reacts with the natural moisture of the skin and conjunctiva. This leads to localized pH drops and subsequent tissue irritation.
-
H335 (May cause respiratory irritation): Supplied as a crystalline powder, this compound is highly prone to static charge accumulation during weighing. This static causes the aerosolization of fine particulates, creating a direct inhalation vector[3].
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate these specific vectors, the following PPE is non-negotiable for any operational handling[3].
| Protection Zone | Required Equipment | Mechanistic Rationale & Specification |
| Ocular (Eyes) | Tight-fitting safety goggles (ANSI Z87.1+) | Standard safety glasses leave top and side gaps. Goggles prevent aerosolized, static-charged dust from settling on the moist conjunctiva, directly preventing H319 reactions. |
| Dermal (Hands) | Nitrile gloves (Minimum 0.11 mm thickness) | Nitrile provides excellent resistance to solid organic salts. Self-validation: Inspect gloves for micro-tears before handling; replace immediately if powder adheres to the fingertips. |
| Dermal (Body) | Flame-resistant lab coat, fully buttoned | Prevents particulate settling on street clothes. Cuffs must overlap glove wrists to eliminate exposed skin, mitigating H315 risks. |
| Respiratory | N95/P100 Particulate Respirator | While primary handling must occur in a fume hood, a respirator is required during spill cleanup outside the hood to filter aerosolized H335 particulates. |
Operational Workflow: A Self-Validating Protocol
Every step in the laboratory must validate the success of the previous step. Follow this procedural guidance for weighing and transferring the compound.
Step 1: Environmental Preparation
-
Airflow Validation: Turn on the fume hood. Self-validation: Hold a Kimwipe near the sash opening; it must pull inward, confirming negative pressure and adequate face velocity.
-
Static Mitigation: Wipe the analytical balance and spatulas with a static-eliminating brush or a slightly damp lint-free cloth. Causality: This prevents the powder from "jumping" due to static charge, directly mitigating inhalation and contamination risks.
Step 2: Execution (Handling)
-
Don PPE: Equip your lab coat, goggles, and nitrile gloves.
-
Container Opening: Open the reagent bottle only inside the validated fume hood[3].
-
Weighing: Use a specialized anti-static weighing boat. Transfer the powder slowly using a micro-spatula.
-
Sealing: Cap the vial immediately after transfer. Do not transport open containers across the laboratory.
Step 3: Post-Operation Decontamination
-
Visual Inspection: Check the balance and hood floor. Self-validation: If any white powder is visible, the transfer protocol failed, and immediate localized decontamination is required.
-
Wet Wiping: Wipe down the spatulas and balance with a Kimwipe moistened with 70% ethanol or water. Never dry-sweep, as this aerosolizes the irritant[3].
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will exacerbate the H335 respiratory hazard. Execute the following immediate response plan:
-
Containment: Evacuate the immediate vicinity if the spill is large. Ensure the fume hood sash is lowered to maximize face velocity and contain airborne particulates[3].
-
Neutralization/Cleanup: Cover the spilled powder with a damp paper towel to suppress dust formation. Carefully scoop the damp mass into a hazardous waste container[3].
-
Surface Decontamination: Scrub the affected surface with soap and water, followed by an alcohol wipe[3].
-
Disposal: Dispose of all contaminated wipes, gloves, and the chemical itself as solid hazardous waste in accordance with local environmental regulations (e.g., EPA/RCRA guidelines)[3].
Workflow Visualization
Caption: Self-validating operational workflow for handling 2-(4-Hydroxypiperidin-4-yl)acetic acid.
References
-
[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
